5,5'-Bis(bromomethyl)-2,2'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAKGGTMNBXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453629 | |
| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92642-09-6 | |
| Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,5'-Bis(bromomethyl)-2,2'-bipyridine: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 5,5'-bis(bromomethyl)-2,2'-bipyridine, a pivotal building block for researchers, medicinal chemists, and materials scientists. Its unique bifunctional nature, combining a robust metal-chelating 2,2'-bipyridine core with two reactive benzylic bromide moieties, makes it an invaluable precursor for a diverse range of advanced applications. We will delve into its fundamental chemical properties, provide detailed synthetic protocols with mechanistic insights, and explore its utility in coordination chemistry and the development of novel functional materials.
Core Molecular Attributes and Physicochemical Properties
This compound is a white to off-white solid that serves as a critical intermediate in organic and inorganic synthesis. The foundational 2,2'-bipyridine scaffold is a planar, bidentate ligand renowned for its ability to form stable complexes with a vast array of transition metals. The introduction of bromomethyl groups at the 5 and 5' positions imparts a high degree of reactivity, allowing for subsequent functionalization through nucleophilic substitution reactions.[1]
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | [2] |
| CAS Number | 92642-09-6 | [3] |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [3] |
| Molecular Weight | 342.03 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 192.7-193.0 °C | [4] |
| Density (Predicted) | 1.708 ± 0.06 g/cm³ | [4] |
| Storage | Store in an inert atmosphere at room temperature. | [2][5] |
Solubility Profile
| Solvent | Predicted Solubility (mol/L) | Predicted Solubility (mg/mL) |
| Water | 0.000111 | 0.0379 |
Data sourced from computational models and should be used as a guideline for experimental design.
Qualitatively, the compound is expected to be soluble in solvents such as dichloromethane (DCM), chloroform (CHCl₃), and tetrahydrofuran (THF), with limited solubility in alcohols and poor solubility in water and nonpolar alkanes.
Spectroscopic Signature
Definitive, peer-reviewed spectroscopic data for this compound is not consistently published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated. This information is critical for reaction monitoring and product verification. Commercial suppliers often provide batch-specific data upon request.[6][7]
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
A singlet for the four protons of the two bromomethyl (-CH₂Br) groups, likely in the range of δ 4.5-4.8 ppm.
-
A complex set of signals in the aromatic region (δ 7.5-8.8 ppm) corresponding to the six protons on the bipyridine rings. Due to the symmetry of the molecule, three distinct signals are expected for the aromatic protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum would be expected to display six distinct signals:
-
One signal for the bromomethyl carbons (-CH₂Br), anticipated around δ 32-35 ppm.
-
Five signals for the aromatic carbons of the bipyridine core, in the range of δ 120-158 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹
-
C-H bending (aromatic): ~700-900 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br) will be observed for the molecular ion peak at m/z ≈ 340, 342, and 344.
-
Fragmentation: A prominent fragmentation pathway would be the loss of a bromine radical (•Br) to form a stable benzylic carbocation, resulting in a strong peak at m/z ≈ 261/263. Subsequent loss of the second bromine atom would lead to a peak at m/z ≈ 182.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the precursor, 5,5'-dimethyl-2,2'-bipyridine, followed by a radical bromination of the methyl groups.
Workflow for Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 92642-09-6 [sigmaaldrich.com]
- 3. This compound | 92642-09-6 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. This compound | 92642-09-6 [sigmaaldrich.com]
- 6. This compound(92642-09-6) 1H NMR [m.chemicalbook.com]
- 7. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
This guide provides a comprehensive overview of the spectroscopic data for 5,5'-Bis(bromomethyl)-2,2'-bipyridine, a crucial building block in coordination chemistry, materials science, and the development of pharmaceutical intermediates.[1] Its unique structure, featuring a bidentate 2,2'-bipyridine core functionalized with reactive bromomethyl groups, makes it a versatile ligand for creating complex molecular architectures.[2] A thorough understanding of its spectroscopic properties is paramount for researchers to confirm its synthesis, assess its purity, and elucidate the structures of its derivatives.
This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of this compound. The causality behind experimental choices and the interpretation of the resulting data will be explained to provide a practical and trustworthy resource for scientists in the field.
Molecular Structure and its Spectroscopic Implications
The structure of this compound, with its C2 symmetry axis bisecting the C2-C2' bond, dictates a degree of equivalence for the protons and carbon atoms on each pyridine ring. This symmetry simplifies the NMR spectra, leading to a more straightforward interpretation than would be expected for an asymmetric molecule. The key structural features to consider are the aromatic protons of the bipyridine core, the methylene protons of the bromomethyl groups, and the corresponding carbon atoms. The bromomethyl groups are highly electrophilic, a property that influences the chemical environment of the adjacent protons and carbons.[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and one signal in the aliphatic region, consistent with its symmetrical structure.
Table 1: Typical ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | Doublet | 2H | H-6, H-6' |
| ~8.40 | Doublet | 2H | H-3, H-3' |
| ~7.80 | Doublet of doublets | 2H | H-4, H-4' |
| ~4.60 | Singlet | 4H | -CH₂Br |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can vary slightly based on the solvent used.
The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the nitrogen atoms in the pyridine rings. The protons ortho to the nitrogen (H-6, H-6') are the most deshielded. The singlet for the bromomethyl protons indicates free rotation around the C-C bond connecting the methyl group to the pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. Due to the molecule's symmetry, six distinct signals are expected.
Table 2: Typical ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-2, C-2' |
| ~149 | C-6, C-6' |
| ~138 | C-4, C-4' |
| ~121 | C-3, C-3' |
| ~133 | C-5, C-5' |
| ~32 | -CH₂Br |
Note: The exact chemical shifts can be influenced by the solvent and concentration.
The carbons directly bonded to the nitrogen atoms (C-2, C-2' and C-6, C-6') exhibit the most downfield shifts. The upfield signal around 32 ppm is characteristic of the sp³-hybridized carbon of the bromomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Aliphatic C-H (-CH₂Br) |
| ~1600-1450 | C=C and C=N stretching | Pyridine ring |
| ~1250 | C-H in-plane bending | Aromatic C-H |
| ~850-750 | C-H out-of-plane bending | Aromatic C-H |
| ~650-550 | C-Br stretching | Bromomethyl group |
The IR spectrum provides a valuable fingerprint for the molecule. The presence of both aromatic and aliphatic C-H stretching vibrations, along with the characteristic pyridine ring stretches and the C-Br stretch, confirms the key structural features of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For conjugated systems like 2,2'-bipyridine and its derivatives, π → π* and n → π* transitions are typically observed.
Table 4: Typical UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~245 | High | π → π |
| ~280 | High | π → π |
| ~310 | Lower | n → π* |
Note: The position and intensity of absorption bands are solvent-dependent.
The intense absorption bands in the UV region are characteristic of the π → π* transitions within the delocalized π-system of the bipyridine core. The weaker n → π* transition, involving the lone pair of electrons on the nitrogen atoms, is often observed as a shoulder on the more intense π → π* bands.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is completely dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer. Lock the magnetic field on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A streamlined workflow for NMR data acquisition and analysis.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record a background spectrum of the empty sample holder first, then record the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, dichloromethane). The concentration should be chosen to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0).
-
Instrument Setup: Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).
-
Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Synthesis and Purity Confirmation
The typical synthesis of this compound involves the radical bromination of 5,5'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[1][2] The successful synthesis and purity of the final product can be confirmed by the spectroscopic data presented in this guide. For instance, in the ¹H NMR spectrum, the disappearance of the methyl singlet of the starting material and the appearance of the methylene singlet of the product is a clear indicator of the reaction's progress.
Caption: The synthesis of this compound and its subsequent spectroscopic characterization.
Conclusion
This technical guide has provided a detailed overview of the key spectroscopic data (NMR, IR, and UV-Vis) for this compound. By understanding the correlation between the molecular structure and the spectroscopic output, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.
References
An In-depth Technical Guide to the Crystal Structure of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Cornerstone Ligand in Supramolecular Chemistry and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,5'-Bis(bromomethyl)-2,2'-bipyridine is a pivotal bifunctional ligand in the realms of coordination chemistry, materials science, and pharmaceutical development. Its rigid 2,2'-bipyridine core provides a robust chelating unit for a vast array of transition metals, while the reactive bromomethyl groups at the 5 and 5' positions offer versatile handles for post-synthetic modification and covalent integration into larger architectures. This technical guide provides a comprehensive analysis of the molecular and predicted crystal structure of this compound, alongside detailed protocols for its synthesis and crystallization. By examining the crystallographic data of its precursor, 5,5'-dimethyl-2,2'-bipyridine, we offer expert insights into the anticipated solid-state behavior of this influential molecule, guiding its application in the rational design of novel functional materials and therapeutics.
Introduction: The Molecular Architecture and Physicochemical Profile
This compound is an organic compound characterized by a central 2,2'-bipyridine scaffold, which consists of two pyridine rings linked by a single carbon-carbon bond at their 2-positions.[1] This bipyridine unit confers a planar geometry that is highly conducive to forming stable bidentate chelate complexes with a wide range of transition metals, including ruthenium, iridium, and copper.[2] The key functional features of this molecule are the two bromomethyl (-CH₂Br) substituents at the 5 and 5' positions of the pyridine rings.[1] These groups are highly electrophilic, rendering them susceptible to nucleophilic substitution reactions, which is a cornerstone of this molecule's utility in chemical synthesis.[1][2]
The IUPAC name for this compound is this compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 92642-09-6 | [1] |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | [1] |
| Molecular Weight | 342.03 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 192.7-193.0 °C | [3] |
| Solubility | Soluble in many organic solvents | [4] |
Synthesis and Crystallization: A Protocol for High-Purity Material
The most common and efficient synthesis of this compound proceeds via the radical bromination of its precursor, 5,5'-dimethyl-2,2'-bipyridine.[1][5] This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride (CCl₄).[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
5,5'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5'-dimethyl-2,2'-bipyridine in anhydrous CCl₄.
-
Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate radical initiation. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ to quench any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol, to obtain pure this compound as a crystalline solid.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction requires careful control of the crystallization process. Slow evaporation is a reliable method for growing high-quality crystals of this compound.
Protocol:
-
Prepare a saturated solution of the purified compound in a suitable solvent (e.g., tetrahydrofuran[3]).
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, cool temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
A Predictive Analysis of the Crystal Structure
While a definitive single-crystal X-ray structure of this compound is not publicly available in the Cambridge Structural Database (CSD), a detailed analysis of its direct precursor, 5,5'-dimethyl-2,2'-bipyridine, provides a strong foundation for predicting its solid-state conformation and packing.
Insights from the Precursor: The Crystal Structure of 5,5'-Dimethyl-2,2'-bipyridine
The crystal structure of 5,5'-dimethyl-2,2'-bipyridine has been determined by single-crystal X-ray diffraction.[2][6][7] The key crystallographic parameters are summarized below.
| Crystal Data | 5,5'-Dimethyl-2,2'-bipyridine |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.409(4) |
| b (Å) | 7.312(5) |
| c (Å) | 11.533(8) |
| α (°) | 96.04(5) |
| β (°) | 91.16(4) |
| γ (°) | 105.03(5) |
| Volume (ų) | 518.4(6) |
| Z | 2 |
In the solid state, the 5,5'-dimethyl-2,2'-bipyridine molecule is not perfectly planar. The two pyridine rings are twisted with respect to each other, exhibiting a significant dihedral angle of 69.62(4)°.[2][6][7] This twisted conformation is a common feature in 2,2'-bipyridine derivatives and is a result of steric hindrance between the hydrogen atoms at the 3 and 3' positions.
The crystal packing of 5,5'-dimethyl-2,2'-bipyridine is stabilized by weak intermolecular interactions, including π-π stacking between the pyridine rings of adjacent molecules, with a centroid-centroid distance of 3.895(3) Å, and C-H···π interactions.[2][6]
Predicted Crystal Structure of this compound
Based on the structure of its precursor, we can predict several key features of the this compound crystal structure.
Molecular Conformation: The bipyridine core is expected to adopt a similar non-planar, twisted conformation to that of the dimethyl precursor to alleviate steric strain. The bulky bromomethyl groups are likely to have a significant influence on the precise dihedral angle between the pyridine rings.
Intermolecular Interactions: The introduction of the polar C-Br bonds is expected to introduce new, stronger intermolecular interactions that will govern the crystal packing. Halogen bonding, a non-covalent interaction between a halogen atom and a nucleophilic site, is likely to be a dominant feature. In this case, Br···N interactions between the bromine atoms of one molecule and the nitrogen atoms of the pyridine rings of a neighboring molecule are highly probable. Additionally, C-H···Br hydrogen bonds may also contribute to the stability of the crystal lattice. The potential for π-π stacking interactions between the bipyridine rings will likely be influenced by the steric demands of the bromomethyl groups.
The logical relationship for predicting the crystal structure is outlined in the following diagram:
Caption: Workflow for predicting the crystal structure of the title compound.
Applications in Research and Development
The unique structural features of this compound make it a highly valuable building block in several areas of scientific research.
Coordination Chemistry and Catalysis
As a bidentate ligand, it readily forms stable complexes with a wide variety of transition metals. The resulting metal complexes have found applications in:
-
Homogeneous Catalysis: The electronic properties of the bipyridine ligand can be tuned by further functionalization of the bromomethyl groups, influencing the catalytic activity of the metal center.
-
Photophysical Studies: Ruthenium and iridium complexes of bipyridine derivatives are well-known for their luminescent properties and are used in the development of sensors and light-emitting devices.[2]
Materials Science
The two reactive bromomethyl groups allow for the incorporation of the bipyridine unit into larger molecular architectures, such as:
-
Polymers: It can be used as a monomer in polymerization reactions to create conjugated polymers with interesting optoelectronic properties.[1]
-
Metal-Organic Frameworks (MOFs): The bipyridine unit can act as a linker in the construction of MOFs, which are porous materials with applications in gas storage and catalysis.
-
Self-Assembled Monolayers: The reactive ends can be used to anchor the molecule or its metal complexes to surfaces, creating functionalized interfaces.[2]
Drug Discovery and Development
In the pharmaceutical industry, this compound serves as a versatile intermediate for the synthesis of complex organic molecules.[7] Its bifunctional nature allows for the construction of molecules with specific pharmacophores, and it has been utilized in the synthesis of kinase inhibitors and antiviral agents.[1][7]
The following diagram illustrates the key application areas stemming from the compound's core structure:
Caption: Key application areas of the title compound.
Conclusion
This compound stands as a testament to the power of strategic molecular design. While its definitive crystal structure awaits elucidation, a comprehensive understanding of its synthesis, properties, and the solid-state behavior of its precursor allows for a robust predictive model of its crystalline architecture. The interplay of its rigid, chelating core and reactive peripheral groups provides a powerful platform for innovation across catalysis, materials science, and medicine. This guide serves as a foundational resource for researchers seeking to harness the immense potential of this versatile chemical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 92642-09-6 [chemicalbook.com]
- 4. CAS 92642-09-6: 2,2'-Bipyridine, 5,5'-bis(bromomethyl)- [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. 5,5′-Dimethyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,5'-Dimethyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of Bromomethyl Groups in 5,5'-Bis(bromomethyl)-2,2'-bipyridine for Advanced Research Applications
Introduction
5,5'-bis(bromomethyl)-2,2'-bipyridine is a cornerstone building block in the design and synthesis of advanced materials and complex molecules. Its rigid 2,2'-bipyridine core serves as a robust bidentate ligand for a wide array of transition metals, forming the basis for catalysts, photosensitizers, and functional materials. The true versatility of this compound, however, lies in the twin bromomethyl groups positioned at the 5 and 5' sites. These reactive handles unlock a vast potential for post-synthesis functionalization, enabling the covalent linkage of the bipyridine unit to polymers, surfaces, or other molecular scaffolds. This guide provides an in-depth exploration of the reactivity of these bromomethyl groups, offering a mechanistic understanding and practical protocols for researchers in coordination chemistry, materials science, and drug development.
Synthesis of this compound: A Mechanistic Approach
The most common and efficient route to this compound is the radical bromination of its precursor, 5,5'-dimethyl-2,2'-bipyridine, using N-bromosuccinimide (NBS) as the bromine source.[1] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).
The Radical Bromination Mechanism
The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or the decomposition of AIBN to generate a small concentration of radicals.
-
Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the pyridine ring. The HBr produced then reacts with NBS to generate a molecule of bromine (Br₂). The benzylic radical then reacts with Br₂ to form the bromomethyl group and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction terminates when two radicals combine.
dot graph "Radical Bromination Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: Radical chain mechanism for the bromination of 5,5'-dimethyl-2,2'-bipyridine.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the radical bromination of benzylic positions.
Materials:
-
5,5'-dimethyl-2,2'-bipyridine
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, chlorobenzene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5'-dimethyl-2,2'-bipyridine (1.0 eq.) in CCl₄.
-
Add NBS (2.2 eq.) and a catalytic amount of AIBN (0.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
The desired product, this compound, is typically obtained as a white to off-white solid.
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₀Br₂N₂ |
| Molecular Weight | 342.03 g/mol [2] |
| Melting Point | 193 °C[3] |
| ¹H NMR (CDCl₃, estimated) | δ 8.7 (d, 2H), 8.4 (d, 2H), 7.8 (dd, 2H), 4.6 (s, 4H, -CH₂Br) |
| ¹³C NMR (CDCl₃, estimated) | δ 156, 149, 138, 121, 120, 32 (-CH₂Br) |
Reactivity of the Bromomethyl Groups: A Tale of Two Mechanisms
The bromomethyl groups of this compound are analogous to benzylic halides, and their reactivity in nucleophilic substitution reactions is governed by a delicate balance between Sₙ1 and Sₙ2 pathways. The preferred mechanism is dictated by the reaction conditions, particularly the nature of the nucleophile and the solvent.
The Sₙ1 vs. Sₙ2 Dichotomy
-
Sₙ2 Mechanism: This bimolecular, concerted mechanism is favored by strong, unhindered nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetone). The nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. Given that the bromomethyl group is primary, the Sₙ2 pathway is generally favored.
-
Sₙ1 Mechanism: This unimolecular, stepwise mechanism is favored by weak nucleophiles in polar protic solvents (e.g., water, alcohols). The reaction proceeds through a carbocation intermediate. The benzylic-type carbocation that would be formed by the departure of the bromide ion is resonance-stabilized by the pyridine ring, making the Sₙ1 pathway plausible under appropriate conditions.
dot graph "SN1_vs_SN2" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution with a Primary Amine (Sₙ2 Conditions)
This protocol describes the reaction with a primary amine under conditions that favor an Sₙ2 mechanism.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine) (2.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile, add the primary amine (2.2 eq.) and potassium carbonate (2.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Achieving Selectivity: The Path to Mono-functionalization
A key challenge and opportunity in working with this compound is the selective functionalization of only one of the two reactive sites. Achieving mono-substitution allows for the synthesis of unsymmetrical bipyridine ligands, which are highly valuable in the construction of heterometallic complexes and complex molecular architectures.
Strategies for Selective Mono-substitution
-
Stoichiometric Control: The most straightforward approach is to use a sub-stoichiometric amount of the nucleophile (typically 0.9-1.0 equivalents). This will result in a statistical mixture of starting material, mono-substituted product, and di-substituted product. Careful chromatographic separation is then required to isolate the desired mono-functionalized compound.
-
Use of a Bulky Nucleophile: Employing a sterically hindered nucleophile can disfavor the second substitution reaction due to increased steric hindrance around the remaining bromomethyl group after the first substitution has occurred.
-
Low Temperature and Slow Addition: Conducting the reaction at low temperatures and slowly adding the nucleophile to the solution of the bipyridine can favor mono-substitution by keeping the instantaneous concentration of the nucleophile low.
Experimental Protocol: Selective Mono-substitution with a Primary Amine
This protocol is an adaptation of the di-substitution protocol, with modifications to favor the mono-substituted product.
Materials:
-
This compound
-
Primary amine (0.95 eq.)
-
Potassium carbonate (1.0 eq.)
-
Acetonitrile
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq.) and potassium carbonate (1.0 eq.) in acetonitrile in a round-bottom flask.
-
In a separate flask, dissolve the primary amine (0.95 eq.) in acetonitrile.
-
Slowly add the amine solution to the bipyridine solution dropwise over a period of 1-2 hours at room temperature with vigorous stirring.
-
Monitor the reaction closely by TLC, observing the formation of the mono- and di-substituted products.
-
Quench the reaction when the optimal ratio of mono-substituted product to starting material and di-substituted product is observed.
-
Work up the reaction as described in the di-substitution protocol.
-
Carefully perform column chromatography on silica gel, using a shallow gradient of ethyl acetate in hexanes to separate the starting material, the mono-substituted product, and the di-substituted product.
Conclusion
The bromomethyl groups of this compound are highly versatile functional handles that provide a gateway to a vast array of complex molecular structures. A thorough understanding of the underlying reaction mechanisms, particularly the competition between Sₙ1 and Sₙ2 pathways, is crucial for controlling the outcome of nucleophilic substitution reactions. By carefully selecting the reaction conditions, researchers can achieve either exhaustive di-substitution or selective mono-functionalization, thereby tailoring the properties of the resulting bipyridine derivatives for specific applications in catalysis, materials science, and the development of novel therapeutics.
References
A Researcher's Guide to the Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: Mechanism, Protocol, and Characterization
Introduction: The Strategic Importance of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
In the landscape of modern materials science and drug development, the 2,2'-bipyridine scaffold is a cornerstone ligand, prized for its robust ability to chelate with a vast array of transition metals. The strategic derivatization of this core structure unlocks a universe of tailored functionalities, enabling the construction of complex supramolecular assemblies, advanced catalysts, and novel pharmaceutical intermediates. Among these derivatives, this compound stands out as a particularly versatile and powerful building block. The two bromomethyl groups serve as highly reactive handles for nucleophilic substitution, allowing for the covalent linkage of this exceptional ligand to other molecules or its integration into larger polymeric structures.[1] This guide provides an in-depth exploration of the synthesis of this compound from its precursor, 5,5'-dimethyl-2,2'-bipyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Core Synthesis: The Wohl-Ziegler Free-Radical Bromination
The conversion of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine to bromomethyl groups is achieved through a classic free-radical chain reaction known as the Wohl-Ziegler bromination.[2] This method is highly effective for the selective bromination of allylic and benzylic C-H bonds, which are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting radical intermediate.
The Reagents: A Symphony of Purpose
The success of the Wohl-Ziegler bromination hinges on the careful selection of reagents that work in concert to favor the desired radical substitution pathway while minimizing competing reactions.
-
N-Bromosuccinimide (NBS): The Controlled Bromine Source: While elemental bromine (Br₂) can be used for benzylic bromination, it is highly reactive and can lead to undesired side reactions, such as electrophilic aromatic substitution on the pyridine rings. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals throughout the reaction.[3] This is crucial for maintaining the radical chain process and suppressing ionic side reactions.
-
Azobisisobutyronitrile (AIBN): The Radical Initiator: The reaction requires an initial spark to generate the first bromine radicals. This is the role of the radical initiator. Azobisisobutyronitrile (AIBN) is a common choice because it decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals. These radicals are not directly involved in the bromination but serve to initiate the chain reaction by abstracting a bromine atom from NBS or a bromine molecule.
-
Carbon Tetrachloride (CCl₄): The Inert Solvent: The choice of solvent is critical. It must be inert to the radical conditions and capable of dissolving the starting material. Carbon tetrachloride has traditionally been used for this purpose. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or benzene can also be employed.
The Mechanism: A Step-by-Step Radical Dance
The Wohl-Ziegler bromination proceeds through a well-established three-stage radical chain mechanism: initiation, propagation, and termination.
Caption: The Wohl-Ziegler free-radical bromination mechanism.
-
Initiation: The reaction is initiated by the thermal decomposition of AIBN, which generates cyanoisopropyl radicals. These radicals then react with NBS to produce the first bromine radical (Br•), kicking off the chain reaction.
-
Propagation: This is a two-step cycle that produces the desired product and regenerates the bromine radical.
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine. This forms a resonance-stabilized bipyridyl radical and a molecule of hydrogen bromide (HBr).
-
The newly formed bipyridyl radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr with NBS, to yield the brominated product and another bromine radical. This new bromine radical can then participate in another cycle of propagation.
-
-
Termination: The chain reaction is terminated when two radicals combine. This can happen in various ways, such as two bromine radicals combining to form a bromine molecule.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the synthesis of this compound.
Caption: A streamlined workflow for the synthesis and purification.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5,5'-Dimethyl-2,2'-bipyridine | 184.24 | 5.0 g | 27.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 9.8 g | 55.1 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.1 g | 0.61 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 300 mL | - |
| Silica Gel for Column Chromatography | - | As needed | - |
| Eluent (e.g., Hexane/Ethyl Acetate) | - | As needed | - |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 5.0 g (27.1 mmol) of 5,5'-dimethyl-2,2'-bipyridine, 9.8 g (55.1 mmol) of N-bromosuccinimide, and 0.1 g (0.61 mmol) of AIBN.
-
Solvent Addition: Add 300 mL of carbon tetrachloride to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for 24 hours.
-
Workup: After the reaction is complete, allow the mixture to cool slightly and then perform a hot filtration to remove the insoluble succinimide byproduct.
-
Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is a common eluent system. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield pure this compound as a solid.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Property | Data |
| Molecular Formula | C₁₂H₁₀Br₂N₂ |
| Molecular Weight | 342.03 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | Expected Signals: Aromatic protons (multiplets), CH₂Br protons (singlet) |
| ¹³C NMR (CDCl₃) | Expected Signals: Aromatic carbons, CH₂Br carbon |
| Mass Spec (ESI-MS) | Expected m/z: [M+H]⁺ at ~342.9 |
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. All operations involving CCl₄ should be conducted in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of 5,5'-dimethyl-2,2'-bipyridine is a robust and reliable method for producing this valuable synthetic intermediate. A thorough understanding of the free-radical mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The detailed protocol and characterization guidelines provided in this document serve as a comprehensive resource for researchers in materials science and drug discovery, enabling them to leverage the unique properties of this versatile bipyridine derivative in their synthetic endeavors.
References
An In-depth Technical Guide to the Radical Bromination of 5,5'-Dimethyl-2,2'-bipyridine
This guide provides a comprehensive examination of the free-radical bromination of 5,5'-dimethyl-2,2'-bipyridine, a cornerstone reaction for synthesizing versatile intermediates in pharmaceutical and materials science. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, establish a robust and self-validating experimental protocol, and discuss the critical applications of the resulting product, 5,5'-bis(bromomethyl)-2,2'-bipyridine.
Strategic Importance in Synthesis
The 2,2'-bipyridine scaffold is a privileged structure in chemistry. Its powerful bidentate chelating ability has made it a fundamental component in coordination chemistry, catalysis, and the development of metal-based therapeutics.[1][2] Derivatives of 2,2'-bipyridine are integral to the design of photosensitizers, supramolecular assemblies, and a wide range of biologically active molecules.[2][3]
The functionalization of the bipyridine core is key to unlocking its full potential. The conversion of the inert methyl groups of 5,5'-dimethyl-2,2'-bipyridine into highly reactive bromomethyl groups via radical bromination is a critical transformation.[4][5] The resulting product, this compound, serves as a powerful electrophilic building block, enabling chemists to introduce a vast array of functionalities through subsequent nucleophilic substitution reactions.[4] This guide focuses on mastering this pivotal first step.
The Core Mechanism: Benzylic Radical Bromination
The selective bromination of the methyl groups on 5,5'-dimethyl-2,2'-bipyridine proceeds via a free-radical chain mechanism.[6][7] The positions adjacent to the aromatic pyridine rings are analogous to the benzylic positions in alkyl-substituted benzenes. These C-H bonds are significantly weaker and more susceptible to radical abstraction than typical alkyl C-H bonds.[8] This enhanced reactivity is due to the resonance stabilization of the intermediate radical, which delocalizes the unpaired electron across the pyridine ring system.[9]
The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[10] Using molecular bromine (Br₂) directly would risk competitive and undesirable electrophilic addition to the electron-rich aromatic rings.[11] NBS provides a low, constant concentration of bromine in situ, ensuring that the radical pathway is kinetically favored.[8][11]
The reaction mechanism is classically divided into three stages: initiation, propagation, and termination.[7]
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light.[12][13] This generates a small population of radicals. These initiator radicals react with trace amounts of HBr present in the reaction mixture, which in turn reacts with NBS to produce a low concentration of molecular bromine (Br₂). The Br₂ molecule is then homolytically cleaved by heat or light to form two bromine radicals (Br•), the key species for the chain reaction.[14]
-
Propagation: This is a self-sustaining cycle comprising two key steps:
-
Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from one of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine. This forms a resonance-stabilized bipyridyl-methyl radical and a molecule of hydrogen bromide (HBr).[7]
-
Halogen Abstraction: The newly formed bipyridyl-methyl radical reacts with a molecule of Br₂ (generated from the reaction of HBr and NBS). This step forms the desired product, 5-(bromomethyl)-5'-methyl-2,2'-bipyridine, and regenerates a bromine radical (Br•).[15] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain. To achieve the di-substituted product, this propagation cycle occurs at both methyl groups.
-
-
Termination: The chain reaction concludes when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals to reform Br₂, or a bromine radical and a bipyridyl-methyl radical combining.[7] These are statistically minor events compared to the propagation steps as long as reactant concentrations are sufficient.
Mechanism Visualization
The following diagram illustrates the core propagation cycle for the monobromination of one methyl group.
Caption: Propagation cycle for the radical bromination of a methyl group on the bipyridine core.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the dibromination of 5,5'-dimethyl-2,2'-bipyridine.
Materials and Reagents:
-
5,5'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 5,5'-dimethyl-2,2'-bipyridine (1.0 eq).
-
Reagent Addition: Add anhydrous carbon tetrachloride (or acetonitrile) to create a suspension. Add N-Bromosuccinimide (2.1 - 2.2 eq) and the radical initiator, AIBN (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the precipitated succinimide and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude solid product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield this compound as a white or off-white solid.
Safety Precautions:
-
Carbon tetrachloride is a known carcinogen and is toxic. All operations should be performed in a well-ventilated chemical fume hood. Acetonitrile is a preferable, less toxic alternative solvent.
-
NBS is a lachrymator and an irritant. Avoid inhalation and contact with skin.
-
Radical initiators like BPO can be explosive under certain conditions. Handle with care and follow standard laboratory safety procedures.
Trustworthiness: A Self-Validating System
The described protocol is designed to be inherently robust and self-validating, ensuring high selectivity and yield.
-
Control of Bromine Concentration: The primary element of control is the use of NBS. It acts as a "bromine buffer," maintaining the Br₂ concentration at a very low, steady level.[8][11] This is the critical factor that ensures the radical chain reaction outcompetes potential ionic side reactions, thereby validating the selective bromination of the methyl groups.
-
Controlled Initiation: The use of a thermal initiator like AIBN provides a predictable and controlled rate of radical generation.[12] The reaction begins only upon reaching the decomposition temperature of the initiator, preventing runaway reactions and ensuring reproducibility.
-
In-Process Monitoring: The use of TLC allows the researcher to actively monitor the reaction. One can track the consumption of 5,5'-dimethyl-2,2'-bipyridine and the sequential appearance of the mono- and di-brominated products. This provides a clear endpoint and prevents over-reaction, which could lead to the formation of undesirable CBr₂H or CBr₃ species.[16][17]
-
Systematic Purification: The work-up and purification steps are designed to systematically remove specific impurities. The filtration of precipitated succinimide removes the bulk of the main byproduct. The aqueous washes remove residual initiator and salts, while the final recrystallization step is highly effective at separating the desired product from any remaining starting material or mono-brominated intermediate, yielding a product of high purity.
Product Characterization
Confirmation of the structure and purity of this compound is achieved through standard analytical techniques.
| Analytical Technique | Expected Observation for this compound |
| ¹H NMR | Disappearance of the singlet around δ 2.4 ppm (corresponding to the -CH₃ protons). Appearance of a new, sharp singlet around δ 4.6-4.8 ppm (corresponding to the -CH₂Br protons). Aromatic protons will show characteristic shifts and coupling patterns for the 5,5'-disubstituted bipyridine system.[18][19] |
| ¹³C NMR | Disappearance of the methyl carbon signal around δ 18 ppm. Appearance of a new signal for the bromomethyl carbon around δ 32-35 ppm. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The pattern will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[20] |
| Melting Point | A sharp melting point consistent with literature values indicates high purity. |
Applications in Drug Development and Advanced Synthesis
The product, this compound, is not an end in itself but a gateway to more complex molecular architectures. The two bromomethyl groups are potent electrophilic handles, readily undergoing Sₙ2 reactions with a wide range of nucleophiles such as amines, thiols, alcohols, and carboxylates.[4]
This reactivity is exploited in:
-
Pharmaceutical Synthesis: Building complex ligands for novel metal-based anticancer or antimicrobial drugs.[1][2][21] The bipyridine core can be elaborated with pharmacophores to create targeted therapeutic agents.
-
Supramolecular Chemistry: Synthesizing intricate macrocycles and molecular cages for host-guest chemistry and sensor development.
-
Materials Science: Creating linkers for metal-organic frameworks (MOFs) or as initiators for controlled polymerization reactions.[18]
By mastering the radical bromination described herein, researchers gain access to a foundational building block for innovation across multiple scientific disciplines.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 10. daneshyari.com [daneshyari.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Radical initiator - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. publishing.bceln.ca [publishing.bceln.ca]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Potential Impurities in the Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Versatile Bipyridine Building Block
5,5'-Bis(bromomethyl)-2,2'-bipyridine is a cornerstone building block in modern chemistry, prized for its bifunctional nature. The 2,2'-bipyridine core serves as a robust bidentate ligand, forming stable complexes with a vast array of transition metals, which are instrumental in catalysis, materials science, and the development of luminescent materials.[1] Concurrently, the two reactive bromomethyl groups at the 5 and 5' positions provide ideal handles for nucleophilic substitution, enabling its incorporation into larger supramolecular structures, polymers, and complex organic molecules, including pharmaceutical intermediates.[2]
Given its role as a precise linker and structural scaffold, the purity of this compound is not merely a matter of quality control but a fundamental prerequisite for predictable and reproducible downstream applications. The presence of even minor impurities can have profound consequences, leading to ill-defined metal complexes, truncated polymer chains, and the formation of undesired side products in multi-step syntheses. This guide provides a comprehensive examination of the potential impurities arising during the most common synthetic route to this compound, offering insights into their formation, identification, and mitigation.
The Primary Synthetic Route: Radical Bromination of 5,5'-Dimethyl-2,2'-bipyridine
The most prevalent and scalable method for preparing this compound is the free-radical bromination of 5,5'-dimethyl-2,2'-bipyridine.[3] This reaction, a variation of the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.[4]
The underlying mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from a methyl group of the bipyridine to form a benzylic-type radical. This radical subsequently reacts with NBS to yield the brominated product and a succinimidyl radical, which continues the chain reaction.
Caption: Generalized workflow of the free-radical bromination.
A Taxonomy of Potential Impurities
The elegance of the radical bromination of 5,5'-dimethyl-2,2'-bipyridine belies the complexity of the potential side reactions that can lead to a heterogeneous product mixture. A thorough understanding of these impurities is the first step toward effective purification and quality control.
Incomplete Bromination
The most common impurities are the products of incomplete bromination. The reaction proceeds in a stepwise manner, and if conditions are not optimized, significant quantities of the starting material and the mono-brominated intermediate can remain.
-
5,5'-Dimethyl-2,2'-bipyridine (Starting Material): Unreacted starting material is a common impurity, particularly if an insufficient amount of NBS is used or if the reaction time is too short.
-
5-(Bromomethyl)-5'-methyl-2,2'-bipyridine (Mono-bromo impurity): This is arguably the most challenging impurity to manage. As a bifunctional molecule with one reactive site consumed, its physical properties (solubility, polarity) are very similar to the desired product, making separation difficult.[5]
Over-Bromination
While less common with careful control of stoichiometry, over-bromination can occur, leading to the formation of di- and tri-brominated species at one or both methyl groups.
-
5,5'-Bis(dibromomethyl)-2,2'-bipyridine: This impurity arises from the further radical bromination of the desired product.
-
Mixed Bromination Products: A complex mixture of molecules with varying degrees of bromination on each methyl group can also be formed.
One strategy to circumvent the formation of these over-brominated impurities is a two-step process involving dibromination followed by a selective debromination, although this adds complexity to the overall synthesis.[2]
Ring Bromination
Although radical conditions favor benzylic bromination, electrophilic aromatic substitution on the pyridine ring can occur as a competing pathway, especially if trace amounts of acid are present, which can protonate the NBS and increase its electrophilicity.[6] The electron-donating nature of the methyl groups can direct bromination to the positions ortho and para to them.
Impurities from Starting Materials and Reagents
The purity of the final product is intrinsically linked to the purity of the starting materials.
-
Isomeric Dimethyl-bipyridines: The synthesis of 5,5'-dimethyl-2,2'-bipyridine can sometimes yield other isomers, such as 4,4'- or 6,6'-dimethyl-2,2'-bipyridine. These will undergo bromination to produce the corresponding isomeric bis(bromomethyl)-bipyridines.
-
Succinimide: A byproduct of the reaction with NBS, succinimide is generally easy to remove due to its different solubility profile.[4]
Degradation Products
This compound is susceptible to hydrolysis, particularly in the presence of moisture.
-
5,5'-Bis(hydroxymethyl)-2,2'-bipyridine: The bromomethyl groups can be hydrolyzed to hydroxymethyl groups, forming the corresponding diol. This can occur during workup or upon prolonged storage in a non-inert atmosphere.
The Downstream Impact of Impurities
The presence of these impurities can have significant and detrimental effects on subsequent applications.
| Impurity Class | Downstream Application | Consequence |
| Incomplete Bromination | Coordination Polymers / MOFs | The mono-bromo impurity acts as a chain terminator, disrupting the formation of the desired extended network and leading to materials with lower crystallinity and altered properties. |
| Drug Synthesis | Unreacted starting material and mono-bromo species can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the active pharmaceutical ingredient (API). | |
| Over-Bromination | Nucleophilic Substitution | The di- and tri-bromomethyl groups can lead to undesired cross-linking or steric hindrance, preventing the desired reaction from occurring cleanly. |
| Ring Bromination | Metal Complexation | Bromine atoms on the bipyridine ring can alter the electronic properties of the ligand, affecting the photophysical and electrochemical properties of the resulting metal complex.[7] |
| Degradation Products | All Applications | The presence of the diol from hydrolysis introduces a non-reactive species that will not participate in the desired downstream reactions, effectively reducing the concentration of the active reagent. |
Analytical and Purification Strategies
A multi-pronged approach combining careful reaction control, robust purification, and rigorous analytical characterization is essential to obtain high-purity this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 5,5'-dimethyl-2,2'-bipyridine (1.0 eq.) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (2.2 eq.) and a catalytic amount of benzoyl peroxide (approx. 0.05 eq.).
-
Reaction: Reflux the mixture under nitrogen with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter to remove the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Experimental workflow for the synthesis of this compound.
Purification Strategies
-
Column Chromatography: This is a highly effective method for separating the desired product from both less polar (starting material) and more polar (succinimide, diol) impurities. A silica gel column with a solvent gradient, such as dichloromethane/acetone (e.g., starting with 98:2), can be effective. However, the separation of the mono- and di-brominated species can be challenging due to their similar polarities.[4]
-
Recrystallization: Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and an alcohol, can be an effective method for purifying the final product, particularly for removing trace impurities.[8]
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing the purity of this compound. The key signals to monitor are:
-
-CH₃ (Starting Material): A singlet around δ 2.4 ppm.
-
-CH₂Br (Product and Mono-bromo Impurity): A singlet around δ 4.5-4.7 ppm.
-
Aromatic Protons: The pattern of signals in the aromatic region (δ 7.5-8.8 ppm) will change with the substitution pattern. By integrating the signals for the methyl and bromomethyl groups, the relative amounts of starting material, mono-bromo, and di-bromo species can be quantified.
-
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is an excellent method for quantifying the purity of the product and detecting trace impurities. A C18 column with a gradient of water and acetonitrile is a common starting point. This technique can often resolve the closely related mono- and di-brominated species that may be difficult to separate by column chromatography.[9]
Conclusion: A Commitment to Purity
The synthesis of this compound, while conceptually straightforward, requires careful attention to detail to minimize the formation of impurities that can compromise its utility. For researchers, scientists, and drug development professionals, an investment in robust purification and rigorous analytical characterization is essential. By understanding the potential pitfalls of the synthesis and implementing effective quality control measures, the full potential of this versatile building block can be realized, leading to the development of novel materials and therapeutics with predictable and reliable properties.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. youtube.com [youtube.com]
- 3. 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. CN111072589A - Recrystallization method and preparation method of mirabegron - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Hazard Analysis
5,5'-Bis(bromomethyl)-2,2'-bipyridine is a highly reactive and valuable building block in coordination chemistry and materials science. Its 2,2'-bipyridine core is a robust bidentate ligand, readily forming stable complexes with a wide array of transition metals.[1][2] The true synthetic power of this molecule, however, lies in its two bromomethyl (-CH2Br) groups. These functional groups are potent electrophilic sites, enabling covalent attachment to a variety of nucleophiles and facilitating the construction of complex supramolecular structures, functionalized polymers, and advanced materials.[1]
However, the very reactivity that makes this compound synthetically useful also renders it hazardous. Structurally, it is a benzylic bromide derivative. This class of compounds is known for its potent lachrymatory (tear-inducing) and alkylating properties. Understanding the mechanistic basis of its hazards is the first principle of safe handling.
1.1 The Causality of Hazard: A Mechanistic Perspective
The primary hazards of this compound stem from its function as a potent alkylating agent . Alkylating agents are reactive compounds that introduce an alkyl group into other molecules.[3][4] In a biological context, this is extremely dangerous. The bromomethyl groups can react with and covalently bind to nucleophilic functional groups found in biological macromolecules, such as the amine, sulfhydryl, and carboxyl groups in amino acids and the nitrogenous bases of DNA.[3][5]
This non-specific alkylation of cellular components can lead to:
-
Cell Death (Cytotoxicity): Widespread damage to essential proteins and enzymes disrupts cellular function.[6]
-
Genetic Damage (Mutagenicity): Alkylation of DNA can cause breaks in the DNA strands or incorrect base pairing during replication, leading to mutations.[3][4]
-
Severe Tissue Damage: On contact, the compound rapidly alkylates proteins and lipids in the skin and mucous membranes, causing severe chemical burns and irritation.[7]
The compound is classified under GHS as causing severe skin burns, serious eye damage, and being harmful if swallowed or in contact with skin.[7][8] This profile is consistent with a reactive alkylating agent that is also a lachrymator.[9]
1.2 Summary of Hazards and Properties
| Parameter | Information | Source(s) |
| IUPAC Name | 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | [7] |
| CAS Number | 92642-09-6 | [8][10] |
| Molecular Formula | C12H10Br2N2 | [8][10] |
| Molecular Weight | 342.03 g/mol | [10] |
| Appearance | Solid | [8] |
| GHS Signal Word | Danger | [7][8] |
| Hazard Statements | H302+H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [7] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. | [8][10][11] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered approach to protection is mandatory. This begins with robust engineering controls to minimize exposure, followed by meticulous selection and use of PPE as the final barrier.
2.1 Primary Line of Defense: Engineering Controls
All manipulations involving this compound must be performed inside a certified chemical fume hood.[9][12] This is non-negotiable. The hood serves two primary functions:
-
Containment: It prevents the escape of dust, aerosols, and vapors into the laboratory environment.
-
Exhaust: It constantly removes contaminated air, protecting the user from inhalation exposure.
When using the fume hood, keep the sash at the lowest possible working height and conduct all operations at least 6 inches from the sash opening to ensure optimal airflow and containment.[13][14] An emergency eyewash station and safety shower must be immediately accessible and unobstructed.[11][15]
2.2 Final Line of Defense: Personal Protective Equipment (PPE)
PPE is not a substitute for proper engineering controls but is essential for protecting against residual exposure and in the event of a spill or accident.
-
Eye and Face Protection: Standard safety glasses are insufficient.[9] Chemical splash goggles that meet ANSI Z87.1 standards are required.[9] Given the severe corrosive nature of the compound, the use of a full-face shield over the goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[11][14]
-
Hand Protection: Use chemical-resistant gloves. Disposable nitrile gloves may offer sufficient protection for incidental contact with small quantities, but they should be inspected before use and changed immediately if contamination is suspected.[9] For extended work or when handling larger amounts, heavier-duty gloves (e.g., butyl rubber or Viton) or double-gloving should be considered. Always follow proper glove removal techniques to avoid skin contact.[16]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is mandatory.[10][12] Ensure clothing covers all exposed skin. Do not wear shorts, skirts, or open-toed shoes in the laboratory.[16] For procedures with a high risk of splashing, consider using a chemically resistant apron.
-
Respiratory Protection: If there is a risk of dust or aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[11][12]
Section 3: Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed as a self-validating system for handling the solid compound.
3.1 Workflow for Weighing and Dispensing
// Visual Styling edge [arrowhead=vee, color="#4285F4"]; node [penwidth=1.5, color="#5F6368"]; } dot Caption: Step-by-step workflow for the safe weighing and handling of this compound.
3.2 Best Practices During Reaction Setup
-
Solvent Addition: When dissolving the solid, add the solvent slowly to the solid to minimize splashing.
-
Temperature Control: Be aware that reactions involving alkylating agents can be exothermic. Ensure adequate cooling and temperature monitoring.
-
Quenching: Reactions should be carefully quenched with an appropriate reagent to neutralize any unreacted this compound before workup.
Section 4: Emergency Procedures
Immediate and correct action is vital in any exposure scenario.[13]
4.1 Exposure Response Protocol
// Styling edge [color="#5F6368"]; } dot Caption: Immediate first aid actions required for different routes of exposure.
In all cases of exposure, it is critical to provide the Safety Data Sheet (SDS) to the responding medical personnel.[7][17]
4.2 Spill and Waste Management
-
Small Spills: For small spills within a fume hood, carefully sweep up the solid material, or absorb with an inert material, and place it into a sealed, labeled container for hazardous waste disposal.[7] Decontaminate the area with a suitable solvent, followed by soap and water.[12]
-
Large Spills: Evacuate the laboratory immediately and alert emergency personnel.[10][11] Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][17] Do not pour waste down the drain.[15]
Section 5: References
-
This compound Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. --INVALID-LINK--
-
Lachrymators Laboratory Safety. Brandeis University. --INVALID-LINK--
-
This compound Product Page. Sigma-Aldrich. --INVALID-LINK--
-
1,4-Bis(bromomethyl)benzene Safety Data Sheet. Synquest Labs. --INVALID-LINK--
-
2,2'-Bipyridine Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--
-
5-Bromo-2,2'-bipyridine Safety Data Sheet. Apollo Scientific. --INVALID-LINK--
-
This compound Information. Chemsrc. --INVALID-LINK--
-
This compound Product Information. ChemicalBook. --INVALID-LINK--
-
Alkylating agents in chemotherapy. EBSCO Research Starters. --INVALID-LINK--
-
Handling and safety precautions for 3-Bromo-2-(bromomethyl)propan-1-ol. Benchchem. --INVALID-LINK--
-
Alkylating antineoplastic agent. Wikipedia. --INVALID-LINK--
-
6'-Bromo-4-bromomethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--
-
Alkylating Agents - LiverTox. National Institutes of Health. --INVALID-LINK--
-
Alkylating Agents. ResearchGate. --INVALID-LINK--
-
This compound Product Information. Ambeed. --INVALID-LINK--
-
1,2-Dibromo-4-(bromomethyl)benzene Safety Data Sheet. BLD Pharmatech. --INVALID-LINK--
-
2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Sigma-Aldrich. --INVALID-LINK--
-
1,3-Bis(bromomethyl)benzene Safety Data Sheet. BLD Pharmatech. --INVALID-LINK--
-
List of Alkylating agents. Drugs.com. --INVALID-LINK--
-
This compound: A Cornerstone in Advanced Coordination Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
5,5'-Dibromo-2,2'-bipyridine Product Information. Ossila. --INVALID-LINK--
-
Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. ResearchGate. --INVALID-LINK--
-
Lab Safety Rules and Guidelines. Grainger. --INVALID-LINK--
-
Safety in the laboratory. University of Fribourg. --INVALID-LINK--
-
School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. --INVALID-LINK--
-
Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Alkylating agents in chemotherapy | Research Starters | EBSCO Research [ebsco.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 7. aksci.com [aksci.com]
- 8. This compound | 92642-09-6 [sigmaaldrich.com]
- 9. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 16. unifr.ch [unifr.ch]
- 17. geneseo.edu [geneseo.edu]
Methodological & Application
Application Note: Synthesis of Functional Porous Organic Polymers Using 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Introduction: The Strategic Advantage of the Bipyridine Moiety in Porous Polymers
Porous organic polymers (POPs) represent a versatile class of materials characterized by high surface areas, tunable porosity, and robust chemical and thermal stability.[1] These features make them exceptional candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[2][3] Within the vast library of organic building blocks used for POP synthesis, 5,5'-Bis(bromomethyl)-2,2'-bipyridine stands out as a monomer of strategic importance.
The value of this monomer lies in its dual functionality. The 2,2'-bipyridine core is a powerful bidentate chelating ligand, capable of forming stable complexes with a wide variety of transition metals.[4][5] This intrinsic property allows for the straightforward post-synthetic metalation of the polymer, creating active sites for catalysis or functional imaging. Simultaneously, the two highly reactive bromomethyl groups serve as potent electrophilic sites, enabling polymerization through nucleophilic substitution reactions to build the porous framework.[4][6] This combination allows for the rational design of functional materials where the porous structure provides high surface area and accessibility, while the bipyridine units offer tailored chemical activity.
This guide provides researchers, scientists, and drug development professionals with a detailed framework for the synthesis, characterization, and application of POPs derived from this compound. We will explore the causality behind experimental choices and provide detailed, field-proven protocols.
Design Principles and Mechanistic Considerations
The synthesis of POPs from this compound typically proceeds via a nucleophilic substitution polycondensation reaction. The choice of co-monomer is critical as it dictates the geometry, connectivity, and chemical nature of the resulting polymer network.
Causality of Component Selection:
-
Co-monomer Geometry: A rigid, multi-topic nucleophile (e.g., a planar triamine like melamine or a tetrahedral amine) is essential to create a permanent, non-collapsible porous structure. The geometry of the co-monomer directly influences the final network topology and pore size.
-
Solvent Choice: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are preferred. These solvents are necessary to fully dissolve the monomers and facilitate the S_N2 reaction kinetics by solvating the cations and leaving the nucleophile relatively free. The high boiling point allows the reaction to be conducted at elevated temperatures, overcoming the activation energy for bond formation and ensuring high cross-linking density.
-
Reaction Conditions: The reactions are typically run under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent oxidation of the monomers and any potential side reactions involving atmospheric moisture or oxygen, thereby ensuring the integrity of the polymer structure.
The polymerization reaction mechanism involves the nucleophilic attack of the co-monomer (e.g., an amine) on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new covalent bond (e.g., a C-N bond). This process repeats across all reactive sites of the monomers, leading to the formation of an extended, three-dimensional, cross-linked network.
Protocol 1: Synthesis of a Melamine-Bipyridine POP (Bpy-M-POP)
This protocol details the synthesis of a porous organic polymer through the polycondensation of this compound with melamine, a trigonal, nitrogen-rich nucleophile. The resulting POP possesses a high density of nitrogen sites, making it suitable for applications such as metal coordination and gas sorption.[7]
Materials and Reagents:
-
This compound (≥97%)
-
Melamine (99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Tetrahydrofuran (THF), ACS grade
-
Methanol, ACS grade
-
Deionized water
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Soxhlet extraction apparatus
-
Vacuum oven
Step-by-Step Synthesis Procedure:
-
Reactor Setup: Assemble the three-neck flask with a condenser, a magnetic stir bar, and a gas inlet/outlet. Place it in the heating mantle on the magnetic stirrer.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon gas for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.026 g, 3.0 mmol) and melamine (0.252 g, 2.0 mmol).
-
Rationale: A 3:2 molar ratio of the dibromide to the triamine monomer is used to ensure complete reaction and formation of a highly cross-linked network.
-
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask via syringe or cannula.
-
Reaction: Stir the mixture vigorously and heat the reaction to 120 °C. Maintain this temperature for 72 hours.
-
Observation: A pale yellow precipitate should begin to form within the first 24 hours, indicating the formation of the insoluble polymer network.
-
-
Cooling and Isolation: After 72 hours, turn off the heat and allow the reaction mixture to cool to room temperature. Collect the solid product by vacuum filtration.
-
Purification:
-
Wash the collected solid sequentially with DMF (3 x 30 mL), deionized water (3 x 30 mL), and methanol (3 x 30 mL) to remove any unreacted monomers and residual solvent.
-
Perform a more rigorous purification by Soxhlet extraction with THF for 24 hours. This step is critical for removing any soluble oligomers and ensuring high purity of the porous material.
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 80 °C overnight. The final product should be a fine, pale-yellow powder.
Visualization of Synthetic Workflow
The general process for creating and validating these porous organic polymers follows a logical sequence from synthesis to application.
Caption: Workflow from synthesis to application of Bpy-POPs.
Characterization and Expected Results
Successful synthesis of the Bpy-M-POP must be confirmed through a suite of characterization techniques.
| Technique | Purpose | Expected Result for Bpy-M-POP |
| FT-IR Spectroscopy | To confirm the formation of the polymer network and disappearance of starting material functional groups. | Disappearance of the C-Br stretch from the bromomethyl group. Appearance of characteristic peaks for the triazine ring of melamine (~1510 and 1490 cm⁻¹) and the new C-N bond.[8] |
| Solid-State ¹³C NMR | To verify the covalent linkages and structure of the polymer backbone. | Signals corresponding to the carbon atoms in both the bipyridine and melamine units. A shift in the resonance for the methylene carbon (formerly -CH₂Br) upon C-N bond formation. |
| N₂ Adsorption-Desorption | To determine the porosity, specifically the BET surface area, pore volume, and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. BET surface areas can range from modest (~160 m²/g) to high (>500 m²/g) depending on specific conditions.[9][10] |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the polymer particles. | Typically reveals agglomerated, irregular particles, confirming the amorphous nature of the polymer.[10] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | High thermal stability, with decomposition temperatures typically above 300-350 °C under a nitrogen atmosphere. |
Application Example: Post-Synthetic Metalation for Catalysis
A key advantage of bipyridine-based POPs is their ability to be functionalized with metal ions for heterogeneous catalysis. The bipyridine units act as built-in ligands, immobilizing metal centers within the porous framework.
Protocol 2: Palladium(II) Incorporation into Bpy-M-POP
Objective: To prepare a heterogeneous palladium catalyst for cross-coupling reactions.
Materials:
-
Synthesized and dried Bpy-M-POP
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile, anhydrous
Procedure:
-
Suspension: Suspend 200 mg of the dry Bpy-M-POP powder in 20 mL of anhydrous acetonitrile in a round-bottom flask.
-
Metal Precursor: In a separate vial, dissolve 40 mg of PdCl₂ in 10 mL of acetonitrile. Sonication may be required to aid dissolution.
-
Coordination: Add the PdCl₂ solution to the Bpy-M-POP suspension.
-
Reaction: Stir the mixture at 60 °C for 48 hours under an inert atmosphere.
-
Isolation and Washing: Cool the mixture to room temperature. Collect the solid by vacuum filtration. Wash thoroughly with fresh acetonitrile (3 x 20 mL) to remove any uncoordinated palladium salts.
-
Drying: Dry the resulting Pd@Bpy-M-POP catalyst in a vacuum oven at 60 °C overnight. The color of the polymer will typically change from pale yellow to a brownish or darker yellow hue.
The resulting material can be characterized by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the palladium loading and then tested for catalytic activity in reactions such as Suzuki or Heck cross-couplings.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction; reaction time or temperature too low. | Increase reaction time to 96 hours or temperature to 130-140 °C. Ensure anhydrous conditions are strictly maintained. |
| Monomers not fully dissolved. | Ensure vigorous stirring; consider using a different solvent like NMP if solubility is an issue. | |
| Low BET Surface Area | Pore collapse during drying. | After purification, consider a solvent exchange to a low-boiling point solvent (e.g., acetone) before vacuum drying. Supercritical CO₂ drying can also be used if available. |
| Incomplete purification (pores blocked by oligomers). | Extend the duration of the Soxhlet extraction to 48 hours. | |
| Poor Catalytic Activity | Low or inefficient metal loading. | Increase the concentration of the metal precursor or extend the metalation reaction time. Ensure the bipyridine sites are accessible by confirming porosity with BET analysis first. |
| Metal leaching from the support. | After catalysis, filter the catalyst and analyze the filtrate by ICP-MS to check for leached metal. If leaching is significant, a stronger chelating co-monomer might be needed. |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of functional porous organic polymers. The protocols and principles outlined in this guide demonstrate a clear pathway to producing robust, porous materials with tunable functionalities. The intrinsic chelating ability of the bipyridine moiety provides a seamless route to developing advanced materials for catalysis, sensing, and targeted delivery systems, making these POPs a valuable platform for researchers in materials science and drug development. Porous organic polymers, in general, are being increasingly explored for biomedical applications, including drug delivery and phototherapy, underscoring the relevance of developing new functional POPs.[2][11][12][13]
References
- 1. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. Emerging porous organic polymers for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound (92642-09-6) for sale [vulcanchem.com]
- 7. Porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine: functionalization with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nanoscale porous organic polymers for drug delivery and advanced cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Porous organic polymers for drug delivery: hierarchical pore structures, variable morphologies, and biological properties - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: A Researcher's Guide to the Synthesis of Ruthenium Complexes with 5,5'-Bis(bromomethyl)-2,2'-bipyridine Ligands
Introduction: The Strategic Importance of Functionalized Ruthenium Complexes
Ruthenium(II) polypyridyl complexes, particularly those based on the tris(2,2'-bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺) scaffold, represent a cornerstone of modern coordination chemistry. Their unique photophysical properties, redox stability, and rich photochemistry have paved the way for applications ranging from solar energy conversion to advanced biological probes.[1][2] In the realm of medicinal chemistry and drug development, these complexes have emerged as promising alternatives to traditional platinum-based anticancer agents, offering different mechanisms of action and the potential to overcome drug resistance.
A key strategy for enhancing the therapeutic efficacy and targeted delivery of these ruthenium complexes is the introduction of reactive functional groups onto the bipyridine ligands. The 5,5'-bis(bromomethyl)-2,2'-bipyridine ligand is a particularly powerful building block in this regard. The two bromomethyl (-CH₂Br) groups serve as highly versatile synthetic handles. As reactive benzylic bromides, they can readily undergo nucleophilic substitution reactions, allowing the stable ruthenium core to be covalently tethered to biomolecules, targeting vectors, polymers, or surfaces. This modularity is critical for developing sophisticated drug delivery systems and novel materials.
This guide provides a comprehensive, in-depth technical overview and detailed protocols for the multi-step preparation of a heteroleptic ruthenium complex featuring the this compound ligand, specifically [Ru(bpy)₂(this compound)]²⁺. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and rationale that ensure a successful and reproducible synthesis.
Overall Synthetic Workflow
The preparation of the target complex is a three-stage process that requires careful execution and purification at each step. The workflow begins with the synthesis of the functionalized ligand, followed by the preparation of a key ruthenium precursor, and culminates in the final complexation reaction.
Caption: Overall workflow for the synthesis of the target ruthenium complex.
Part 1: Synthesis of the Ligand: this compound
The journey begins with the synthesis of the crucial functionalized ligand. This is typically achieved via a radical bromination of the methyl groups of commercially available 5,5'-dimethyl-2,2'-bipyridine.
Causality and Experimental Choices
-
Starting Material : 5,5'-dimethyl-2,2'-bipyridine is the logical precursor. The methyl groups are readily activated for benzylic-type radical halogenation.
-
Reagents : N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a low, constant concentration of bromine (Br₂) in solution, which is crucial for favoring the desired radical substitution pathway over competing ionic reactions (e.g., electrophilic aromatic substitution on the pyridine rings). A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction upon heating.
-
Solvent : An inert, non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile is typically used. It must be able to dissolve the starting material and not interfere with the radical chain reaction. The solvent must be anhydrous, as water can hydrolyze NBS.
Detailed Protocol: Ligand Synthesis
Materials and Equipment:
-
5,5'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS), recrystallized from water before use
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup : Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen). Ensure all glassware is thoroughly dried.
-
Charging the Flask : To the flask, add 5,5'-dimethyl-2,2'-bipyridine (1.0 eq.). Add anhydrous CCl₄ to dissolve the starting material.
-
Addition of Reagents : Add NBS (2.2 eq.) and a catalytic amount of AIBN (approx. 0.05 eq.) to the stirring solution.
-
Reaction : Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the methyl proton signal.
-
Workup :
-
Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification : The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield this compound as a white or off-white solid.
| Reagent | Molar Eq. | Purpose |
| 5,5'-Dimethyl-2,2'-bipyridine | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 2.2 | Brominating agent for radical substitution |
| Azobisisobutyronitrile (AIBN) | ~0.05 | Radical initiator |
| Carbon Tetrachloride (CCl₄) | - | Anhydrous, inert solvent |
Table 1. Reagents for Ligand Synthesis.
Part 2: Synthesis of the Precursor: cis-[Ru(bpy)₂Cl₂]·2H₂O
This precursor is the workhorse for synthesizing a vast array of heteroleptic ruthenium polypyridyl complexes. The synthesis involves the reaction of ruthenium(III) chloride with two equivalents of 2,2'-bipyridine.
Causality and Experimental Choices
-
Ruthenium Source : RuCl₃·xH₂O is the standard, commercially available starting material.
-
Solvent : N,N-Dimethylformamide (DMF) is an excellent high-boiling solvent for this reaction, effectively dissolving the reactants and allowing the reaction to proceed at an elevated temperature.[1]
-
Reducing Environment : The reaction involves the in-situ reduction of Ru(III) to Ru(II). While DMF can act as a reducing agent at high temperatures, the process is often facilitated by the reaction conditions.
-
Chloride Source : Lithium chloride (LiCl) is added in excess to ensure a high concentration of chloride ions, which promotes the formation of the desired dichlorido complex and helps stabilize the product.[3]
Detailed Protocol: Precursor Synthesis
Materials and Equipment:
-
RuCl₃·xH₂O
-
2,2'-Bipyridine (bpy)
-
Lithium Chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup
Procedure:
-
Setup : In a round-bottom flask equipped with a stir bar and reflux condenser under an inert atmosphere, combine RuCl₃·xH₂O (1.0 eq.), 2,2'-bipyridine (2.0 eq.), and anhydrous LiCl (excess, e.g., 5-10 eq.).
-
Reaction : Add DMF and heat the mixture to reflux with vigorous stirring for 6-8 hours.[1][3] The color of the solution will change from dark brown/black to a deep red-violet.
-
Precipitation : Cool the reaction mixture to room temperature. Add a significant volume of acetone (approx. 5-6 times the volume of DMF used) to the solution. This will cause the product to precipitate as a dark, microcrystalline solid.
-
Isolation : Cool the mixture in an ice bath or freezer (0 °C) overnight to maximize precipitation.[1]
-
Washing : Collect the solid product by vacuum filtration. It is crucial to wash the solid thoroughly to remove unreacted starting materials and DMF. Perform sequential washes with:
-
Cold water (to remove LiCl and DMF)
-
Diethyl ether (to remove any remaining organic impurities and to aid in drying)
-
-
Drying : Dry the resulting black, crystalline solid under vacuum to yield cis-[Ru(bpy)₂Cl₂]·2H₂O. The product is generally used without further purification if the washing is performed correctly.[3]
Part 3: Final Complexation and Purification
This final step brings together the precursor and the functionalized ligand to form the target complex. The chloride ligands on the precursor are displaced by the bidentate this compound ligand.
Caption: The final complexation reaction step.
Detailed Protocol: Final Complex Synthesis
Materials and Equipment:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (from Part 2)
-
This compound (from Part 1)
-
Ethanol and Deionized Water
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆) (optional, for salt exchange)
-
Column chromatography setup (Alumina or Silica Gel)
Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq.) and this compound (1.0-1.1 eq.) in a mixture of ethanol and water (e.g., a 3:1 or 4:1 v/v ratio).[4]
-
Reflux : Heat the solution to reflux under an inert atmosphere for 4-8 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting materials and the formation of a new, typically orange or red, fluorescent spot.
-
Initial Isolation :
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The crude product may precipitate from the remaining aqueous solution. If it does not, the volume can be reduced further.
-
-
Purification via Column Chromatography :
-
The crude product is often purified by column chromatography. Neutral alumina is commonly used for ruthenium polypyridyl complexes.[5]
-
Prepare a column with neutral alumina, using an appropriate eluent system. A gradient of methanol or acetonitrile in dichloromethane is often effective.
-
Dissolve the crude solid in a minimum amount of the initial eluent and load it onto the column.
-
Elute the column, collecting the desired colored band (typically the main orange/red band).
-
-
Final Precipitation (Salt Exchange) :
-
The final product is often isolated as a hexafluorophosphate (PF₆⁻) salt, which tends to be less water-soluble and more crystalline than the chloride salt.
-
After collecting the purified fraction from the column, remove the solvent. Dissolve the residue in a minimum amount of a suitable solvent (like acetone or water).
-
Add a saturated aqueous solution of NH₄PF₆ or KPF₆ dropwise to precipitate the product as the PF₆ salt.[4]
-
Cool the mixture to ensure complete precipitation, collect the solid by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.
-
Characterization of the Final Complex
Thorough characterization is essential to confirm the identity and purity of the final product, [Ru(bpy)₂(this compound)]²⁺.
| Technique | Expected Observations |
| ¹H NMR | A complex aromatic region (typically 7.0-9.0 ppm) showing distinct, well-resolved signals for the protons of the three unique bipyridine ligands. A key diagnostic peak will be a sharp singlet in the range of 4.5-5.0 ppm, integrating to 4 protons, corresponding to the two -CH₂Br groups.[6][7] |
| ESI-MS | The electrospray ionization mass spectrum should show a prominent peak corresponding to the complex cation. For the (PF₆)₂ salt, one would look for {[M]²⁺ - PF₆}⁺ and {[M]²⁺ - 2PF₆}²⁺. The isotopic distribution pattern for ruthenium is highly characteristic and should be matched.[8][9] |
| UV-Vis Spectroscopy | The electronic absorption spectrum in a solvent like acetonitrile will display intense ligand-centered (π-π*) transitions in the UV region (<350 nm) and a broad, characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (typically ~450 nm).[6] |
| Elemental Analysis | Provides the percentage composition of C, H, and N, which should match the calculated values for the proposed formula of the isolated salt (e.g., C₃₂H₂₆Br₂N₆RuP₂F₁₂). |
Table 2. Key Characterization Data for the Target Complex.
Conclusion and Future Directions
The successful synthesis of [Ru(bpy)₂(this compound)]²⁺ provides a powerful molecular platform. The reactive bromomethyl groups are now available for a wide range of post-complexation modifications. Researchers can employ these sites for nucleophilic substitution reactions to attach targeting moieties (such as peptides or antibodies), link the complex to polymer backbones for controlled release formulations, or immobilize it on surfaces for catalytic or sensor applications. This strategic design transforms a simple coordination complex into a highly adaptable tool for tackling complex challenges in materials science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, DNA-Binding, Anticancer Evaluation, and Molecular Docking Studies of Bishomoleptic and Trisheteroleptic Ru-Diimine Complexes Bearing 2-(2-Pyridyl)-quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Dye-Sensitized Solar Cells: A Detailed Guide
Introduction: Strategic Deployment of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Advanced Dye-Sensitized Solar Cells
In the relentless pursuit of efficient and stable dye-sensitized solar cells (DSSCs), the molecular architecture of the sensitizing dye is of paramount importance. The compound this compound has emerged not as a dye itself, but as a critical and versatile precursor for the synthesis of highly effective sensitizers. Its strategic importance lies in the two reactive bromomethyl groups, which provide ideal handles for the introduction of robust anchoring moieties, particularly phosphonic acids. These anchoring groups ensure a strong electronic coupling between the dye and the titanium dioxide (TiO₂) photoanode, a fundamental prerequisite for efficient electron injection and overall device performance.[1][2]
This technical guide provides a comprehensive overview of the application of this compound in the development of advanced DSSC sensitizers. We will delve into the synthetic strategies to convert this precursor into a functional ligand, its subsequent complexation with ruthenium, and the detailed protocols for the fabrication and characterization of high-performance DSSCs.
Part 1: From Precursor to Phosphonated Ligand - A Synthetic Workflow
The transformation of this compound into a ligand suitable for DSSC applications hinges on the conversion of the bromomethyl groups into phosphonate esters via the Michaelis-Arbuzov reaction. This classic organophosphorus reaction provides a reliable method for forming a stable carbon-phosphorus bond.[3][4][5][6] The resulting phosphonate esters can then be readily hydrolyzed to the corresponding phosphonic acids, which serve as superior anchoring groups to the TiO₂ surface compared to the more commonly used carboxylic acids, offering enhanced stability.[7][8][9][10][11][12]
Experimental Protocol 1: Synthesis of 5,5'-Bis(diethylphosphonomethyl)-2,2'-bipyridine
This protocol details the synthesis of the phosphonate-functionalized bipyridine ligand, a key intermediate for the final ruthenium sensitizer.
Materials:
-
This compound
-
Triethyl phosphite
-
Anhydrous toluene
-
Standard inert atmosphere glassware (Schlenk line, argon or nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Add triethyl phosphite (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5,5'-Bis(diethylphosphonomethyl)-2,2'-bipyridine as a solid.
Experimental Protocol 2: Hydrolysis to 5,5'-Bis(phosphonomethyl)-2,2'-bipyridine
The phosphonate ester is hydrolyzed to the active phosphonic acid anchoring ligand.
Materials:
-
5,5'-Bis(diethylphosphonomethyl)-2,2'-bipyridine
-
Concentrated hydrochloric acid (HCl)
-
Dioxane
Procedure:
-
Dissolve 5,5'-Bis(diethylphosphonomethyl)-2,2'-bipyridine (1.0 eq) in a mixture of dioxane and concentrated HCl.
-
Reflux the solution for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude 5,5'-Bis(phosphonomethyl)-2,2'-bipyridine dihydrochloride salt.
-
The crude product can be purified by recrystallization.
Part 2: Synthesis of a Ruthenium Sensitizer with Phosphonated Bipyridine Ligand
The synthesized phosphonated bipyridine ligand is then used to create a heteroleptic ruthenium(II) complex, which will function as the light-harvesting and electron-injecting dye in the DSSC.
Experimental Protocol 3: Synthesis of a Heteroleptic Ruthenium(II) Complex
Materials:
-
5,5'-Bis(phosphonomethyl)-2,2'-bipyridine dihydrochloride
-
cis-[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)
-
N,N-Dimethylformamide (DMF)
-
Ammonium thiocyanate (NH₄NCS)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve cis-[Ru(bpy)₂(Cl)₂] (1.0 eq) and 5,5'-Bis(phosphonomethyl)-2,2'-bipyridine dihydrochloride (1.0 eq) in anhydrous DMF.
-
Heat the mixture at 140 °C for 4 hours in the dark.
-
Add a large excess of NH₄NCS and reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.
-
Add water to the residue to precipitate the crude ruthenium complex.
-
Filter the solid and wash thoroughly with water and diethyl ether.
-
The crude product can be further purified by column chromatography on Sephadex LH-20.
Part 3: Fabrication and Characterization of the Dye-Sensitized Solar Cell
A step-by-step guide for the construction and evaluation of a DSSC using the synthesized phosphonated ruthenium sensitizer.
Experimental Protocol 4: DSSC Fabrication
1. Photoanode Preparation:
-
Clean a fluorine-doped tin oxide (FTO) coated glass substrate by sonicating in detergent, deionized water, and ethanol.
-
Apply a layer of TiO₂ paste (e.g., from a mixture of TiO₂ powder, terpineol, and ethyl cellulose) onto the conductive side of the FTO glass using the doctor-blade technique.[13][14]
-
Sinter the TiO₂ film in a furnace, gradually increasing the temperature to 450-500 °C and holding for 30 minutes.[15][16]
-
Optionally, treat the sintered TiO₂ film with a TiCl₄ solution to improve performance.[13]
2. Dye Sensitization:
-
Prepare a 0.3-0.5 mM solution of the synthesized ruthenium sensitizer in a suitable solvent (e.g., ethanol).
-
Immerse the warm TiO₂ photoanode (around 80 °C) in the dye solution and keep it in a sealed, dark container for 12-24 hours.
-
After sensitization, rinse the photoanode with the solvent to remove any non-adsorbed dye and dry it.
3. Counter Electrode Preparation:
-
Clean another FTO glass substrate.
-
Apply a few drops of a platinum precursor solution (e.g., H₂PtCl₆ in isopropanol) onto the conductive side and heat at 400 °C for 15-20 minutes to form a catalytic platinum layer.
4. DSSC Assembly:
-
Place a spacer material (e.g., 25 µm thick Surlyn) around the TiO₂ film on the photoanode.
-
Assemble the sensitized photoanode and the platinum-coated counter electrode in a sandwich configuration.
-
Heat the assembly to seal the electrodes together.
-
Introduce an iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile) into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
Workflow for DSSC Fabrication and Characterization
Caption: Workflow from precursor to DSSC fabrication and characterization.
Part 4: Comprehensive Characterization of the DSSC
A thorough characterization is essential to understand the performance of the fabricated DSSC.
Experimental Protocol 5: Photovoltaic Performance Measurement
1. Current-Voltage (I-V) Characteristics:
-
Use a solar simulator (AM 1.5G, 100 mW cm⁻²) to illuminate the DSSC.
-
Measure the current-voltage characteristics using a potentiostat or a source meter.
-
From the I-V curve, determine the key performance parameters:
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Fill factor (FF): A measure of the "squareness" of the I-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power conversion efficiency (PCE or η): The overall efficiency of the cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
2. Incident Photon-to-Current Conversion Efficiency (IPCE):
-
Measure the IPCE spectrum to determine the quantum efficiency of the cell at different wavelengths of light.
-
IPCE is the ratio of the number of collected electrons to the number of incident photons.
Experimental Protocol 6: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to investigate the internal charge transfer processes and resistances within the DSSC.[17][18][19][20][21]
Procedure:
-
Connect the DSSC to a potentiostat equipped with a frequency response analyzer.
-
Apply a forward bias voltage corresponding to the Voc of the cell under illumination.
-
Superimpose a small AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data and plot it as a Nyquist plot (imaginary vs. real impedance).
-
Fit the Nyquist plot to an equivalent circuit model to extract parameters such as:
-
Series resistance (Rs): Resistance of the FTO substrate and external contacts.
-
Charge transfer resistance at the counter electrode (Rct1).
-
Charge transfer resistance at the TiO₂/dye/electrolyte interface (Rct2).
-
Electron lifetime (τn): Can be calculated from the frequency at the apex of the semicircle in the Nyquist plot.
-
Data Presentation: Performance of DSSCs with Phosphonate Anchoring Groups
The use of phosphonate anchoring groups, derived from precursors like this compound, has shown promising results in DSSC performance. The table below summarizes typical performance parameters for DSSCs employing sensitizers with phosphonate anchoring groups compared to the traditional carboxylate anchors.
| Sensitizer Anchoring Group | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Diphosphonic Acid-2,2'-bipyridine | ≥ 8.0% | - | - | ≥ 8.0 | [22] |
| Hexaphosphonate | - | - | - | - | [11] |
| Di- and Tri-Carboxylic Acids | 3.74 - 7.08 | 0.39 - 0.54 | 0.65 - 0.70 | 1.13 - 2.71 | [12] |
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the development of advanced sensitizers for dye-sensitized solar cells. The synthetic route via the Michaelis-Arbuzov reaction to introduce phosphonate anchoring groups offers a pathway to more stable and efficient DSSCs. The detailed protocols provided in this guide are intended to empower researchers to explore the full potential of this precursor in designing the next generation of light-harvesting molecules for solar energy conversion. Further molecular engineering of the bipyridine ligand, by introducing additional electron-donating or -withdrawing groups, can further tune the photophysical and electrochemical properties of the final sensitizer, paving the way for even higher power conversion efficiencies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (92642-09-6) for sale [vulcanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of phosphonic acid derivatized bipyridine ligands and their ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Back to the future: asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper(i)-based dyes in dye-sensitised solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hrmars.com [hrmars.com]
- 16. scribd.com [scribd.com]
- 17. Dye Solar Cells - DSC - Impedance Measurements Gamry Instruments [gamry.com]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. Electrochemical impedance spectroscopic analysis of dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Polymerization Reactions Involving 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Introduction
5,5'-Bis(bromomethyl)-2,2'-bipyridine is a highly versatile bifunctional monomer critical to the synthesis of advanced functional polymers. Its unique structure combines a robust, planar 2,2'-bipyridine (bpy) core with two reactive bromomethyl groups at the 5 and 5' positions.[1][2] This architecture offers a powerful toolkit for polymer chemists. The bpy moiety serves as a strong bidentate chelating ligand for a vast range of transition metals, enabling the creation of coordination polymers, metallopolymers, and catalysts.[2][3][4] Simultaneously, the electrophilic benzylic bromide groups provide reactive sites for various polymerization and cross-linking reactions, making it a cornerstone for building conjugated polymers and porous organic frameworks.[1][4]
This guide provides an in-depth exploration of the primary polymerization methodologies utilizing this monomer, complete with detailed protocols, mechanistic insights, and characterization guidelines tailored for researchers in materials science and drug development.
Section 1: Synthesis of Conjugated Polymers via Gilch Polymerization
The Gilch polymerization route is a cornerstone for synthesizing poly(p-phenylenevinylene) (PPV) and its derivatives. When applied to this compound, it yields poly(2,2'-bipyridine-5,5'-diylvinylene), a conjugated polymer with the bipyridine unit integrated into the main chain. This method is valued for its operational simplicity and effectiveness in producing high molecular weight polymers.
1.1. Mechanistic Insight: The "Why" Behind the Protocol
Gilch polymerization proceeds via a base-induced elimination mechanism. The reaction is initiated by a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), which abstracts a proton from a methylene group. This generates a carbanion that rapidly eliminates a bromide ion, forming a reactive p-quinodimethane intermediate. These intermediates then spontaneously polymerize in a step-growth fashion to form the conjugated polymer backbone.
The choice of a hindered base is critical; it favors the proton abstraction pathway over nucleophilic substitution (SN2) at the benzylic carbon, which would lead to undesirable side products. The reaction is performed under anhydrous and inert conditions because the anionic intermediates are highly sensitive to moisture and oxygen, which can quench the reaction and lead to lower molecular weights and defects in the polymer structure.
1.2. Protocol: Synthesis of Poly(2,2'-bipyridine-5,5'-diylvinylene)
Materials:
-
This compound (97% purity or higher)
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol, ACS grade
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel, pressure-equalizing
-
Sintered glass funnel for filtration
Step-by-Step Procedure:
-
System Preparation: Assemble and flame-dry the three-neck flask under vacuum. Backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the reaction flask, dissolve this compound (e.g., 342 mg, 1.0 mmol) in 50 mL of anhydrous THF. Stir until fully dissolved.
-
Initiation of Polymerization: Cool the monomer solution to 0°C using an ice bath. While stirring vigorously, add the 1.0 M KOtBu solution in THF (e.g., 2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise via the dropping funnel over 30 minutes. An immediate color change and increase in viscosity should be observed as the polymerization proceeds.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours under the inert atmosphere. The mixture will become a deeply colored, viscous solution or suspension.
-
Termination and Precipitation: Quench the reaction by slowly adding 10 mL of methanol. Pour the entire reaction mixture into a beaker containing 200 mL of vigorously stirring methanol. An immediate precipitation of the polymer will occur.
-
Purification: Allow the precipitate to stir in methanol for 1-2 hours to remove unreacted monomer and oligomers. Collect the solid polymer by vacuum filtration using a sintered glass funnel. Wash the collected solid sequentially with methanol, deionized water, and finally methanol again to remove salts and impurities.
-
Drying: Dry the polymer product under vacuum at 40-50°C for 24 hours. The final product should be a fibrous or powdery solid.
1.3. Characterization and Validation
To ensure the successful synthesis of the target polymer, the following characterization techniques are essential:
-
FT-IR Spectroscopy: Look for the disappearance of the C-Br stretch from the monomer and the appearance of a new peak around 965 cm⁻¹, characteristic of the trans-vinylene C-H out-of-plane bending.
-
NMR Spectroscopy: Due to the often limited solubility of conjugated polymers, solid-state NMR (ssNMR) may be necessary.[5] If soluble, ¹H NMR should show broad peaks in the aromatic region and a new signal corresponding to the vinylene protons.
-
UV-Vis Spectroscopy: A solution or thin film of the polymer should exhibit a strong π-π* absorption band, typically red-shifted compared to the monomer, indicating an extended conjugated system.[3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution (Mₙ, Mₙ, and PDI) if a suitable solvent can be found.
Section 2: Synthesis of Porous Organic Polymers (POPs)
The rigid bipyridine core and the two reactive ends of this compound make it an excellent building block for creating Porous Organic Polymers (POPs).[6][7] These materials are characterized by high surface areas, tunable porosity, and exceptional chemical stability.[6][7] The polymerization often involves a simple nucleophilic substitution reaction with a multi-functional co-monomer.
2.1. Rationale: Designing Porosity
The key to forming a porous network is to use rigid monomers that, when connected, cannot pack efficiently in space, thus creating intrinsic microporosity. Here, this compound acts as a linear linker. When reacted with a multi-topic nucleophile (e.g., a planar tri-functional amine like melamine), it forms a highly cross-linked, rigid, and amorphous network. The resulting pores and the nitrogen-rich bipyridine sites make these POPs highly attractive for applications in gas storage, separation, and catalysis.[8][9]
2.2. Protocol: Synthesis of a Melamine-Bipyridine POP
Materials:
-
This compound
-
Melamine
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Anhydrous Dimethylformamide (DMF)
-
Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)
Equipment:
-
Heavy-walled pressure vessel or sealed tube
-
Oven for heating
-
Soxhlet extraction apparatus
-
Sintered glass funnel
Step-by-Step Procedure:
-
Reagent Preparation: In a pressure vessel, combine this compound (e.g., 513 mg, 1.5 mmol), melamine (126 mg, 1.0 mmol), and anhydrous K₂CO₃ (622 mg, 4.5 mmol).
-
Solvent Addition: Add 20 mL of anhydrous DMF to the vessel. Seal the vessel tightly.
-
Polymerization Reaction: Place the vessel in an oven and heat at 120°C for 72 hours. During this time, the solid polymer network will form and precipitate from the solution.
-
Initial Purification: After cooling to room temperature, open the vessel and collect the solid product by vacuum filtration. Wash the solid thoroughly with DMF to remove any soluble starting materials or oligomers.
-
Soxhlet Extraction (Critical Step): Transfer the crude polymer to a cellulose thimble and perform a Soxhlet extraction for 24 hours each with THF, DCM, and methanol sequentially. This step is crucial to remove trapped solvent and unreacted monomers, ensuring a clean, porous material.
-
Drying: Dry the purified POP under high vacuum at 120°C for 24 hours to completely remove all solvents from the pores.
2.3. Characterization of Porosity and Structure
-
Surface Area Analysis (BET): Nitrogen sorption isotherms at 77 K are used to calculate the specific surface area (BET), pore volume, and pore size distribution.
-
Solid-State ¹³C NMR: Confirms the formation of the new C-N bonds and the incorporation of both monomer units into the polymer framework.[5]
-
FT-IR Spectroscopy: Evidence of reaction includes the disappearance of the N-H stretching bands from melamine and the C-Br band from the bipyridine monomer, along with the appearance of new bands associated with the newly formed C-N linkages.
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer, which is typically high for these cross-linked networks.
Section 3: Formation of Coordination Polymers
The bipyridine unit is a powerful metal-binding ligand.[10] While this compound can be pre-complexed with a metal and then polymerized, a more common approach is the post-synthetic modification of polymers already containing the bipyridine unit (like those described in Sections 1 and 2). This allows the polymer to act as a solid-state scaffold for coordinating metal ions.[3][11]
3.1. Principle of Post-Synthetic Metalation
Polymers containing accessible bipyridine units can be treated with a solution of a metal salt. The metal ions coordinate to the nitrogen atoms of the bipyridine ligands within the polymer backbone. This process can dramatically alter the material's properties, introducing catalytic activity, luminescence, or magnetic properties.[3] The choice of solvent is important to ensure swelling of the polymer network, allowing the metal ions to access the coordination sites.
3.2. Protocol: Metalation of a Bipyridine-Containing Polymer
Materials:
-
Pre-synthesized bipyridine-containing polymer (e.g., from Section 1 or 2)
-
Metal salt (e.g., Ru(bpy)₂Cl₂, FeCl₂, Co(NO₃)₂)
-
Appropriate solvent (e.g., DMF, ethanol, acetonitrile)
Step-by-Step Procedure:
-
Polymer Suspension: Suspend the bipyridine polymer (e.g., 100 mg) in 20 mL of the chosen solvent in a round-bottom flask.
-
Metal Salt Solution: Separately, dissolve the metal salt (e.g., 0.2 mmol) in a minimal amount of the same solvent.
-
Coordination Reaction: Add the metal salt solution to the polymer suspension. Stir the mixture at an elevated temperature (e.g., 60-80°C) for 24-48 hours. A color change in the solid polymer is often indicative of successful coordination.
-
Purification: After the reaction, cool the mixture and collect the metalated polymer by filtration.
-
Washing: Wash the polymer extensively with fresh solvent to remove any uncoordinated or loosely bound metal ions. This is a critical step to ensure the metal is truly part of the polymer framework.
-
Drying: Dry the final metal-coordinated polymer under vacuum.
3.3. Validation of Metal Incorporation
-
X-ray Photoelectron Spectroscopy (XPS): This is a definitive technique to confirm the presence and oxidation state of the coordinated metal within the polymer.[5]
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Provides elemental analysis and mapping, showing the distribution of the metal throughout the polymer matrix.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): After digesting a known mass of the polymer, ICP-MS can provide a precise quantification of the metal loading.
-
UV-Vis Spectroscopy: The appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, confirms electronic interaction between the metal and the bipyridine ligand.[3]
Visualizations
Workflow for Gilch Polymerization
Caption: General experimental workflow for Gilch polymerization.
Simplified Gilch Polymerization Mechanism
Caption: Key steps in the Gilch polymerization mechanism.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with care.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as it can be sensitive to moisture.[13][14]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[12]
References
- 1. This compound (92642-09-6) for sale [vulcanchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and characterization of conjugated polymers containing first row transition metal complexes [authors.library.caltech.edu]
- 4. nbinno.com [nbinno.com]
- 5. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine: functionalization with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | 92642-09-6 [sigmaaldrich.com]
- 14. This compound | 92642-09-6 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers with 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Introduction: The Strategic Importance of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in Polymer Chemistry
This compound is a highly versatile bifunctional monomer that has garnered significant attention in the field of materials science. Its unique molecular architecture, which combines a robust, electron-accepting 2,2'-bipyridine core with two reactive bromomethyl groups, makes it an invaluable building block for a new generation of functional polymers. The bipyridine unit provides a strong chelating site for metal ions, enabling the creation of metallo-supramolecular polymers and porous organic frameworks with applications in catalysis, sensing, and gas storage. The reactive benzylic bromide moieties serve as key functional groups for a variety of polymerization reactions, including polycondensation and coupling reactions, leading to the formation of conjugated polymers with tailored optoelectronic properties.
These resulting polymers are at the forefront of research in organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes to harness the potential of this monomer, complete with detailed experimental protocols and the scientific rationale behind them.
Core Synthetic Strategies and Mechanistic Considerations
The synthesis of conjugated polymers from this compound can be broadly categorized into two primary approaches:
-
Direct Polycondensation Reactions: These methods utilize the reactive bromomethyl groups to form the polymer backbone. A prime example is the synthesis of porous organic polymers (POPs) through nucleophilic substitution reactions with multifunctional amines like melamine.
-
Conversion to Polymerizable Intermediates: This strategy involves the transformation of the bromomethyl groups into other functional moieties, such as phosphonates or aldehydes, which can then undergo established polymerization reactions like the Horner-Wadsworth-Emmons (HWE) or Gilch polymerizations to yield poly(arylene vinylene)s.
The choice of synthetic route is dictated by the desired polymer architecture and properties. Direct polycondensation is often favored for the synthesis of robust, high-surface-area materials, while the intermediate-based approaches offer finer control over the conjugation length and optoelectronic properties of the resulting polymers.
Detailed Application Notes and Experimental Protocols
Application 1: Synthesis of Microporous Organic Polymers (POPs) for Catalysis and Sensing
The reaction of this compound with melamine offers a straightforward route to robust, microporous organic polymers. The resulting materials possess a high density of bipyridine units, making them excellent scaffolds for the coordination of metal ions for catalytic applications or as platforms for chemical sensing.[1]
Protocol 1: Synthesis of a Melamine-Bipyridine Porous Organic Polymer
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
Melamine (0.50 g, 3.96 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (30 mL)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetone
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer and a condenser, add this compound (1.00 g) and melamine (0.50 g).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMSO (30 mL) to the flask.
-
Heat the reaction mixture to 175 °C and stir vigorously for 72 hours.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid sequentially with DMF (3 x 30 mL), DCM (3 x 30 mL), and acetone (3 x 30 mL) to remove any unreacted monomers and solvent.
-
Dry the resulting white solid in a vacuum oven at 60 °C for 24 hours.
Expected Yield: ~85%
Causality of Experimental Choices:
-
High Temperature (175 °C): This is necessary to drive the polycondensation reaction between the bromomethyl groups and the amine groups of melamine.
-
Anhydrous DMSO: A high-boiling polar aprotic solvent is chosen to ensure the solubility of the reactants and to facilitate the nucleophilic substitution reaction.
-
Inert Atmosphere: Prevents oxidation of the reactants and intermediates at high temperatures.
-
Extensive Washing: Crucial for removing impurities and ensuring the porosity of the final material.
Characterization Data for Melamine-Bipyridine POP:
| Property | Value |
| BET Surface Area | 160.7 m²/g[2] |
| CO₂ Uptake (273 K) | 1.02 mmol/g[2] |
| CO₂ Uptake (298 K) | 0.71 mmol/g[2] |
Diagram of the POP Synthesis Workflow:
Caption: Workflow for the synthesis of a melamine-bipyridine porous organic polymer.
Application 2: Synthesis of Poly(bipyridyl vinylene)s via Horner-Wadsworth-Emmons (HWE) Polymerization
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the formation of carbon-carbon double bonds with high stereoselectivity, making it ideal for the synthesis of conjugated polymers like poly(arylene vinylene)s.[3] In this approach, this compound is first converted to a bis(phosphonate) intermediate, which is then polymerized with a dialdehyde comonomer.
Protocol 2: Two-Step Synthesis of a Poly(bipyridyl vinylene)
Step 1: Synthesis of 5,5'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
Triethyl phosphite (1.5 mL, 8.77 mmol)
-
Anhydrous Toluene (20 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous toluene.
-
Add triethyl phosphite to the solution.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure bis(phosphonate) monomer.
Step 2: Horner-Wadsworth-Emmons Polymerization
Materials:
-
5,5'-Bis(diethylphosphonatomethyl)-2,2'-bipyridine (from Step 1)
-
Terephthalaldehyde (equimolar amount to the bis(phosphonate))
-
Potassium tert-butoxide (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bis(phosphonate) monomer and terephthalaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Causality of Experimental Choices:
-
Arbuzov Reaction (Step 1): The reaction of the bis(bromomethyl) compound with triethyl phosphite is a classic Arbuzov reaction to form the corresponding phosphonate esters.
-
Strong Base (Potassium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the phosphonate to form the reactive ylide for the HWE reaction.
-
Aprotic Solvent (THF): THF is a good solvent for the reactants and does not interfere with the strongly basic conditions.
-
Precipitation in Methanol: The polymer is insoluble in methanol, allowing for its easy isolation and purification from the reaction mixture.
Diagram of the HWE Polymerization Pathway:
Caption: Two-step synthesis of a poly(bipyridyl vinylene) via the Horner-Wadsworth-Emmons reaction.
Application 3: Synthesis of Poly(bipyridyl vinylene)s via Gilch Polymerization
Gilch polymerization is a base-induced polymerization of bis(halomethyl) aromatic compounds to form poly(p-phenylene vinylene) (PPV) and its derivatives.[4] This method offers a direct route from this compound to the corresponding conjugated polymer.
Protocol 3: Gilch Polymerization of this compound
Materials:
-
This compound (1.00 g, 2.92 mmol)
-
Potassium tert-butoxide (3 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction mixture will typically become viscous and may change color.
-
Terminate the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Causality of Experimental Choices:
-
Strong, Bulky Base: Potassium tert-butoxide is used to deprotonate the benzylic positions, initiating the polymerization cascade. Its bulky nature helps to minimize side reactions.
-
Low Temperature Initiation: Starting the reaction at 0 °C helps to control the initial exothermic reaction and can lead to higher molecular weight polymers.
-
Inert Atmosphere: Essential to prevent quenching of the anionic intermediates by oxygen or moisture.
Diagram of the Gilch Polymerization Mechanism:
Caption: Simplified mechanism of Gilch polymerization.
Characterization of Bipyridine-Containing Polymers
A suite of analytical techniques is employed to characterize the structure, molecular weight, and properties of the synthesized polymers.
| Technique | Information Obtained | Typical Observations |
| ¹H NMR Spectroscopy | Structural confirmation, monomer conversion | Broadening of aromatic and vinyl proton signals compared to the monomers. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the chain length and distribution. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation length | Absorption maxima (λ_max) in the visible region, indicative of the π-conjugated system. |
| Photoluminescence (PL) Spectroscopy | Emission properties, color of emitted light | Emission maxima (λ_em) and quantum yield. |
| Thermogravimetric Analysis (TGA) | Thermal stability | Decomposition temperature, indicating the polymer's stability at high temperatures. |
| Cyclic Voltammetry (CV) | Redox properties, HOMO/LUMO energy levels | Oxidation and reduction potentials, which are crucial for electronic device applications. |
Conclusion and Future Outlook
This compound is a cornerstone monomer for the synthesis of a diverse range of functional conjugated polymers. The protocols detailed herein for the synthesis of porous organic polymers and poly(bipyridyl vinylene)s provide a solid foundation for researchers to explore the vast potential of these materials. The ability to fine-tune the polymer properties through the choice of comonomers and polymerization techniques opens up exciting avenues for the development of next-generation materials for electronics, catalysis, and sensing applications. Further exploration of controlled polymerization methods and post-polymerization modification will undoubtedly lead to even more sophisticated and high-performance materials based on this versatile bipyridine building block.
References
- 1. Porous organic polymers based on melamine and 5,5′-bis(bromomethyl)-2,2′-bipyridine: functionalization with lanthanide ions for chemical sensing and highly efficient adsorption of methyl orange - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Horner–Wadsworth–Emmons dispersion polymerization for the production of monodisperse conjugated polymer particles under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Post-Synthetic Modification of Polymers with 5,5'-Bis(bromomethyl)-2,2'-bipyridine: An Application Guide for Researchers
Introduction: Unlocking New Functionalities in Polymeric Architectures
The post-synthetic modification of polymers is a powerful strategy for the precise introduction of functional moieties onto a pre-existing macromolecular scaffold. This approach offers significant advantages over the direct polymerization of functionalized monomers, which can sometimes be synthetically challenging or incompatible with certain polymerization techniques. By treating the polymer as a versatile platform, researchers can tailor its properties for a wide range of applications, from targeted drug delivery to advanced materials and catalysis.
This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification of polymers with 5,5'-Bis(bromomethyl)-2,2'-bipyridine. This versatile bifunctional reagent serves as a gateway to installing the highly sought-after 2,2'-bipyridine (bpy) ligand onto a polymer backbone. The bpy moiety is renowned for its strong and well-defined coordination with a vast array of transition metal ions, paving the way for the creation of metallopolymers with unique photophysical, electronic, and catalytic properties.[1][2] Furthermore, the quaternization of amine-containing polymers with this reagent introduces positive charges, which can be leveraged for applications such as gene delivery and antimicrobial surfaces.
This document is intended for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical steps necessary to successfully implement this modification in a laboratory setting.
Core Principles: The Chemistry of Bipyridine Incorporation
The primary reaction underpinning the post-synthetic modification with this compound is a nucleophilic substitution, specifically an N-alkylation or quaternization reaction. The benzylic bromine atoms of the reagent are excellent leaving groups, readily displaced by nucleophilic side chains on the polymer.
Figure 1: General scheme for post-synthetic modification and subsequent metalation.
Polymers bearing primary or secondary amine groups, such as poly(L-lysine) and polyethyleneimine (PEI), are ideal candidates for this modification. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group.
Causality in Experimental Design:
-
Choice of Solvent: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are capable of dissolving both the polymer and the bipyridine reagent, facilitating effective interaction between the reactants. Furthermore, they do not participate in the reaction and can help to stabilize the transition state of the SN2 reaction.
-
Stoichiometry and Cross-linking: A critical consideration is the stoichiometry of the reactants. Since this compound has two reactive sites, adding an equimolar or excess amount relative to the polymer's nucleophilic groups can lead to intermolecular cross-linking, resulting in the formation of an insoluble gel. To favor the grafting of individual bipyridine units, a substoichiometric amount of the bipyridine reagent is often employed, or the reaction is carried out under high dilution.
-
Addition of a Non-nucleophilic Base: The reaction of an amine with an alkyl halide produces a hydrobromide salt of the amine. To neutralize this acidic byproduct and ensure the continued nucleophilicity of the remaining amine groups on the polymer, a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to the reaction mixture.
Detailed Application Protocols
This section provides step-by-step protocols for the post-synthetic modification of two common amine-bearing polymers: linear poly(L-lysine) and branched polyethyleneimine.
Protocol 1: Functionalization of Linear Poly(L-lysine)
This protocol is designed to graft this compound onto the primary amine side chains of poly(L-lysine). This modified biopolymer can be used for developing novel drug delivery systems or for creating biocompatible metal-sensing materials.
Materials:
-
Poly(L-lysine) hydrochloride (PLL·HCl) (e.g., 15-30 kDa)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dialysis tubing (MWCO appropriate for the PLL, e.g., 3.5 kDa)
-
Deionized water
-
Lyophilizer
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Standard laboratory glassware
Experimental Workflow:
Figure 2: Workflow for the functionalization of Poly(L-lysine).
Procedure:
-
Polymer Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve poly(L-lysine) hydrochloride (e.g., 1.0 g) in anhydrous DMF (e.g., 20 mL).
-
Deprotonation: Add DIPEA (a 2-fold molar excess relative to the amine groups of PLL) to the polymer solution and stir for 30 minutes at room temperature. This step is crucial to neutralize the hydrochloride and deprotonate the primary amine groups, rendering them nucleophilic.
-
Reagent Preparation: In a separate vial, dissolve this compound (a 0.1 to 0.5 molar equivalent relative to the amine groups, depending on the desired degree of substitution) in a small amount of anhydrous DMF.
-
Reaction: Slowly add the bipyridine solution dropwise to the stirring polymer solution at room temperature.
-
Incubation: Allow the reaction to proceed for 24-48 hours at room temperature under a nitrogen atmosphere.
-
Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents, DIPEA·HBr salt, and DMF.
-
Isolation: Lyophilize the purified polymer solution to obtain the bipyridine-functionalized poly(L-lysine) as a white, fluffy solid.
Protocol 2: Functionalization of Branched Polyethyleneimine (PEI)
This protocol details the modification of branched PEI, a widely used polymer in gene delivery due to its high density of primary, secondary, and tertiary amines. Functionalization with the bipyridine moiety can be used to create metal-responsive gene carriers or catalytic nanoparticles.
Materials:
-
Branched Polyethyleneimine (PEI) (e.g., 25 kDa)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium Carbonate (K₂CO₃)
-
Dialysis tubing (MWCO appropriate for the PEI, e.g., 10 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Polymer Dissolution: Dissolve branched PEI (e.g., 1.0 g) in anhydrous DMSO (e.g., 25 mL) in a round-bottom flask with magnetic stirring under a nitrogen atmosphere.
-
Base Addition: Add finely ground anhydrous potassium carbonate (a 2-fold molar excess relative to the bromomethyl groups of the bipyridine reagent) to the PEI solution.
-
Reagent Addition: Dissolve this compound (a 0.05 to 0.2 molar equivalent relative to the total amine content of PEI) in a minimal amount of anhydrous DMSO and add it dropwise to the polymer solution. The lower stoichiometry is recommended to avoid extensive cross-linking.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours under a nitrogen atmosphere. The elevated temperature facilitates the reaction.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Purification: Dialyze the filtrate against deionized water for 3 days, with frequent water changes.
-
Isolation: Lyophilize the purified solution to yield the bipyridine-functionalized PEI.
Characterization of Bipyridine-Functionalized Polymers
Thorough characterization is essential to confirm the successful modification of the polymer and to determine the degree of functionalization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most direct evidence of successful functionalization is the appearance of new signals in the ¹H NMR spectrum. The aromatic protons of the bipyridine ring will appear in the region of 7.5-8.5 ppm. A new broad signal corresponding to the methylene protons linking the bipyridine to the polymer backbone will also be present. The degree of substitution can be estimated by comparing the integration of the bipyridine proton signals to that of a characteristic polymer backbone proton signal.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectroscopy can provide qualitative evidence of the modification. The introduction of the bipyridine moiety will result in the appearance of new absorption bands corresponding to the C=C and C=N stretching vibrations of the aromatic rings, typically in the 1400-1600 cm⁻¹ region.
| Technique | Expected Observations for Successful Modification |
| ¹H NMR | Appearance of new aromatic proton signals (7.5-8.5 ppm) and methylene bridge signals. |
| FTIR | New absorption bands in the 1400-1600 cm⁻¹ region (aromatic C=C and C=N stretching). |
| UV-Vis | Appearance of characteristic bipyridine absorption bands (around 280 nm). Upon metalation, new metal-to-ligand charge transfer (MLCT) bands will appear at longer wavelengths. |
| GPC/SEC | Potential increase in molecular weight and broadening of the molecular weight distribution. Significant cross-linking will lead to the formation of a high molecular weight shoulder or insoluble gel. |
Applications in Research and Development
The introduction of the bipyridine ligand onto a polymer backbone opens a vast landscape of potential applications.
1. Development of Metallo-theranostics:
-
The bipyridine-functionalized polymers can chelate with radioactive metal isotopes (e.g., ⁶⁴Cu, ⁸⁹Zr) for PET imaging or with luminescent metal ions (e.g., Ru(II), Ir(III)) for optical imaging. The polymer backbone can be further conjugated with targeting ligands and therapeutic agents to create all-in-one theranostic platforms.
2. Smart Drug and Gene Delivery Systems:
-
The coordination of metal ions can be used as a reversible cross-linking mechanism to form stimuli-responsive nanoparticles. For example, a change in pH or the presence of a competitive ligand could trigger the disassembly of the nanoparticles and the release of an encapsulated drug. The positive charges introduced upon quaternization can facilitate the complexation and delivery of nucleic acids.
3. Catalysis and Sensing:
-
Immobilizing metal-bipyridine complexes on a polymer support can lead to the development of recoverable and reusable catalysts.[3] The photophysical properties of these complexes are often sensitive to their local environment, allowing for the design of polymeric sensors for metal ions, anions, or small molecules.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Insoluble gel formation | Excessive cross-linking due to high stoichiometry of the bifunctional bipyridine reagent. | Reduce the molar ratio of this compound to the polymer. Perform the reaction under higher dilution. |
| Low degree of functionalization | Incomplete deprotonation of amine groups. Low reactivity. | Ensure the use of a sufficient excess of base. Increase the reaction temperature or time. |
| Broad or inconclusive NMR spectra | Polymer aggregation. Paramagnetic impurities. | Use a denaturing solvent for NMR analysis (e.g., with a small amount of acid). Ensure thorough purification to remove any metal contaminants. |
Conclusion
The post-synthetic modification of polymers with this compound is a robust and versatile method for creating advanced functional materials. By carefully controlling the reaction conditions, researchers can introduce the powerful metal-coordinating bipyridine ligand onto a variety of polymer backbones. This guide has provided the fundamental principles, detailed protocols, and practical advice to empower researchers in chemistry, materials science, and drug development to harness the potential of this important synthetic tool. The resulting bipyridine-functionalized polymers are poised to contribute to the next generation of smart materials, targeted therapeutics, and efficient catalysts.
References
- 1. Fluorescent Polymers via Coordination of bis-Terpyridine Ligands with Transition Metals and Their pH Response Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternated bimetallic [Ru–M] (M = Fe2+, Zn2+) coordination polymers based on [Ru(bpy)3]2+ units connected to bis-terpyridine ligands: synthesis, electrochemistry and photophysics in solution or in thin film on electrodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Coordinated Polymer–Inorganic Hybrids: Synthesis, Properties, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the synthesis of a specific polymer using 5,5'-Bis(bromomethyl)-2,2'-bipyridine
An Application Guide for Researchers
Abstract
This application note provides a detailed experimental protocol for the synthesis of a functional conjugated polymer, a bipyridine-containing poly(p-phenylene vinylene) (Bpy-PPV), using 5,5'-Bis(bromomethyl)-2,2'-bipyridine as the key monomer. The protocol leverages the Gilch polymerization, a robust and efficient method for forming high-molecular-weight PPV derivatives.[1][2] This guide is designed for researchers in materials science, polymer chemistry, and drug development, offering in-depth explanations of the experimental choices, a step-by-step methodology, comprehensive characterization techniques, and troubleshooting advice. The incorporation of the bipyridine moiety into the conjugated backbone yields a polymer with significant potential for applications in organic electronics, chemical sensing, catalysis, and the development of advanced materials due to its inherent metal-chelating capabilities.[3][4][5]
Introduction and Scientific Rationale
Poly(p-phenylene vinylene) (PPV) and its derivatives are a cornerstone class of conjugated polymers, renowned for their electroluminescent and conductive properties.[6] These characteristics make them ideal candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and sensors.[6] The functionalization of the PPV backbone allows for the fine-tuning of its electronic and physical properties.
The monomer, this compound, is a versatile building block for this purpose.[3][5] Its two reactive bromomethyl groups serve as ideal handles for polymerization, while the integrated 2,2'-bipyridine unit, a well-known bidentate ligand, imparts the ability to form stable complexes with a wide array of transition metals.[3] This dual functionality enables the creation of polymers that not only possess the optoelectronic properties of the PPV backbone but also the responsive and catalytic capabilities of a metal-ligand complex.
Causality of Method Selection: The Gilch Polymerization
The Gilch polymerization is the chosen synthetic route due to its proven efficacy in synthesizing PPV-type polymers from bis(halomethyl) aromatic monomers.[7] The reaction mechanism proceeds through a p-quinodimethane intermediate, which is generated in-situ by the double elimination of HBr from the monomer using a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK).[2][8] This intermediate then spontaneously polymerizes to form the conjugated PPV structure. The key advantages of this method include:
-
High Molecular Weight: It is capable of producing high-molecular-weight polymers, which is crucial for good film-forming properties and device performance.[1]
-
Simplicity: It is a one-pot reaction that is relatively straightforward to perform under standard laboratory conditions.[9]
-
Versatility: The reaction is tolerant of various functional groups on the aromatic ring, allowing for the synthesis of a wide range of PPV derivatives.
The reaction scheme is depicted below:
n C₁₂H₁₀Br₂N₂ + 2n t-BuOK → (C₁₂H₈N₂)n + 2n t-BuOH + 2n KBr
This protocol provides a self-validating system; successful synthesis will yield a brightly colored, fluorescent polymer, readily distinguishable from the colorless monomer, with spectroscopic data that definitively confirms the formation of the vinylene linkages and the conjugated polymer backbone.
Materials and Equipment
Proper preparation and handling of reagents are critical for the success and reproducibility of this synthesis. All glassware should be flame-dried or oven-dried prior to use to eliminate moisture.
| Reagents & Chemicals | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, Ambeed | CAS: 92642-09-6[10] |
| Potassium tert-butoxide (t-BuOK) | >98% (Sublimed grade recommended) | Sigma-Aldrich | Highly hygroscopic. Handle in a glovebox. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9%, inhibitor-free | Sigma-Aldrich | Dry using a solvent purification system or by distillation over sodium/benzophenone. |
| Methanol (MeOH) | ACS Grade or higher | Fisher Scientific | Used for precipitation and washing. |
| Chloroform or Dichloromethane | ACS Grade or higher | Fisher Scientific | Used for purification and characterization. |
| Nitrogen (N₂) or Argon (Ar) | High Purity (99.998%) | Local gas supplier | For maintaining an inert atmosphere. |
| Equipment | Description |
| Schlenk line or Glovebox | For handling air- and moisture-sensitive reagents. |
| Three-neck round-bottom flask | Reaction vessel. |
| Magnetic stirrer and stir bars | For agitation. |
| Syringes and needles | For transfer of anhydrous solvents and reagents. |
| Dropping funnel | For slow addition of the base. |
| Buchner funnel and filter paper | For collecting the polymer precipitate. |
| Vacuum oven | For drying the final product. |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Detailed Experimental Protocol
Safety Precautions: this compound is a hazardous substance that can cause severe skin burns and eye damage.[10] Potassium tert-butoxide is corrosive and reacts violently with water. Tetrahydrofuran is highly flammable. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Monomer Preparation
-
In an inert atmosphere (glovebox or Schlenk line), add this compound (1.00 g, 2.92 mmol) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add 40 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the monomer is fully dissolved.
-
Seal the flask with rubber septa and remove it from the glovebox (if used), maintaining it under a positive pressure of inert gas.
Step 2: Polymerization
-
Cool the monomer solution to 0 °C using an ice-water bath.
-
In a separate dry flask under an inert atmosphere, prepare a solution of potassium tert-butoxide (0.72 g, 6.43 mmol, 2.2 equivalents) in 25 mL of anhydrous THF.
-
Slowly add the potassium tert-butoxide solution to the stirred, cooled monomer solution dropwise via a syringe or dropping funnel over a period of 60 minutes.[9] The causality for this slow addition is critical: it maintains a low concentration of the reactive p-quinodimethane intermediate, promoting chain growth over side reactions and leading to higher molecular weight polymer.
-
Upon addition of the base, the solution will typically develop a bright yellow-green color, indicating the formation of the conjugated polymer.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature under an inert atmosphere for 20-24 hours to ensure high conversion.[9]
Step 3: Polymer Isolation and Purification
-
After the reaction period, pour the viscous polymer solution slowly into a beaker containing 400 mL of vigorously stirring methanol. This will cause the polymer to precipitate out of the solution.[11]
-
A fibrous, brightly colored solid should form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer thoroughly with copious amounts of methanol (approx. 200 mL) to remove unreacted monomer, oligomers, and inorganic salts (KBr).
-
To further purify the polymer, it can be redissolved in a minimal amount of a good solvent (e.g., chloroform) and re-precipitated into methanol. This process, known as reprecipitation, is a self-validating step; a clean precipitation indicates the successful removal of soluble impurities.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours or until a constant weight is achieved. The final product should be a brightly colored fibrous solid.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and characterization of Bpy-PPV.
Caption: Experimental workflow for Bpy-PPV synthesis.
Characterization and Expected Results
Characterization is essential to confirm the structure and purity of the synthesized polymer.
| Technique | Purpose | Expected Result |
| FT-IR Spectroscopy | Confirm structural changes from monomer to polymer. | Disappearance of the C-Br stretching vibration (~650 cm⁻¹). Appearance of a peak for trans-vinylene C-H out-of-plane bending (~965 cm⁻¹). |
| ¹H NMR Spectroscopy | Verify the polymer structure. | Disappearance of the sharp singlet for bromomethyl protons (-CH₂Br) around 4.6-4.8 ppm. Appearance of new, broader signals corresponding to the vinylene protons (~7.0-7.5 ppm) and the aromatic protons of the polymer backbone. Peak broadening is characteristic of polymeric materials. |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mn, Mw) and polydispersity index (PDI). | Should show a polymer peak with Mn > 10,000 g/mol and a PDI between 2 and 4, typical for this type of step-growth polymerization.[8] |
| UV-Vis Spectroscopy | Analyze electronic absorption properties. | A broad absorption band in the visible region (typically 400-500 nm), corresponding to the π-π* transition of the conjugated backbone. |
| Photoluminescence (PL) Spectroscopy | Analyze emission properties. | A strong emission spectrum (typically yellow-green fluorescence) when excited at the absorption maximum.[6] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Wet solvent or reagents. 2. Impure monomer. 3. Base decomposed or added too quickly. | 1. Ensure all solvents and glassware are rigorously dried. Use freshly opened or purified reagents. 2. Recrystallize the monomer before use. 3. Use freshly opened, high-purity t-BuOK. Add the base solution slowly and at 0 °C. |
| Low Molecular Weight (from GPC) | 1. Incorrect stoichiometry (monomer to base ratio). 2. Presence of oxygen in the reaction. 3. Reaction time too short. | 1. Accurately weigh reagents and use a precise ratio of base (2.1-2.2 equivalents). 2. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction. 3. Extend the reaction time to 24 hours or longer. |
| Polymer is Insoluble | 1. Extremely high molecular weight. 2. Cross-linking side reactions. | 1. While often a sign of success, this can complicate processing. Try dissolving in higher boiling point solvents like dichlorobenzene at elevated temperatures. 2. Ensure rigorous exclusion of air/moisture. Consider slightly lowering the reaction temperature. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of a bipyridine-functionalized poly(p-phenylene vinylene) via Gilch polymerization. The causality-driven explanations for key experimental steps are intended to empower researchers to not only replicate the procedure but also to understand the underlying chemical principles. The resulting polymer, with its combination of a conjugated backbone and metal-chelating sites, is a promising material for advanced applications. The characterization methods outlined provide a clear framework for validating the successful synthesis of the target polymer.
References
- 1. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 7. Biosourced and metal-free synthesis of conjugated polymers: bPPV, bCN-PPV and bPPTzTz - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 92642-09-6 [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Column chromatography conditions for 5,5'-Bis(bromomethyl)-2,2'-bipyridine purification
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 5,5'-bis(bromomethyl)-2,2'-bipyridine by column chromatography. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure the successful isolation of this important synthetic intermediate.
Introduction
This compound is a versatile building block in supramolecular chemistry and materials science. Its purity is paramount for the success of subsequent reactions. However, its purification via silica gel chromatography is not always straightforward due to its chemical nature. The presence of basic pyridine nitrogens and reactive benzylic bromide moieties presents unique challenges. This guide will walk you through the necessary steps for successful purification and help you troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of this compound.[1] However, due to the basicity of the bipyridine core, interactions with acidic silanol groups on the silica surface can lead to peak tailing and potential degradation. In such cases, deactivating the silica gel by pre-treating it with a base like triethylamine (Et3N) is recommended.[2]
Q2: What are the suggested mobile phase systems for the elution of this compound?
A2: A gradient of ethyl acetate in a non-polar solvent like hexane or dichloromethane is typically effective. A common starting point is a low polarity eluent, gradually increasing the polarity to elute the desired compound. Specific examples from related purifications include:
-
Dichloromethane/Methanol (100:1 v/v): This system has been successfully used for the purification of this compound.
-
Ethyl Acetate/Hexane (e.g., 1:1 v/v): This is a versatile solvent system for many organic compounds, and the ratio can be optimized based on TLC analysis.[3]
Q3: What is a typical Rf value for this compound on a TLC plate?
A3: The Rf value is highly dependent on the specific mobile phase composition. For a starting point, in a 1:1 (v/v) mixture of hexane and ethyl acetate, you can expect an Rf value in the range of 0.2 to 0.5. It is crucial to determine the optimal solvent system and corresponding Rf value using TLC before performing column chromatography.
Q4: Can the bromomethyl groups hydrolyze during silica gel chromatography?
A4: Yes, there is a risk of hydrolysis of the benzylic bromide groups to the corresponding alcohols, especially if the silica gel is acidic or contains a significant amount of water.[4] Using a freshly opened container of silica gel or drying it before use can minimize water content. Additionally, running the column relatively quickly and avoiding prolonged exposure of the compound to the silica gel can mitigate this side reaction. The use of a less polar solvent system, if it provides adequate separation, will also reduce the risk of hydrolysis.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation/Overlapping Peaks | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize Mobile Phase: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexane, or dichloromethane with small amounts of methanol). Aim for an Rf of 0.2-0.3 for the target compound. - Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).[5] |
| Peak Tailing | - Interaction of the basic pyridine nitrogens with acidic silanol groups on the silica surface. | - Deactivate Silica Gel: Prepare a slurry of silica gel in the initial mobile phase containing a small amount of triethylamine (EtOAc/Hexane/Et3N, e.g., 30:70:0.5 v/v/v).[2] - Use a More Polar Mobile Phase: Sometimes, a more polar solvent can improve peak shape by competing for active sites on the silica. |
| Product Degradation (Hydrolysis) | - Presence of water on the silica gel. - Acidity of the silica gel. | - Use Dry Silica and Solvents: Ensure your silica gel is dry (can be oven-dried before use) and use anhydrous solvents. - Neutralize the System: Add a small percentage of a non-nucleophilic base like triethylamine to the eluent. - Work Quickly: Do not let the compound sit on the column for an extended period. |
| No Product Eluting from the Column | - The mobile phase is not polar enough. - The compound has degraded on the column. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or methanol). A final flush with a highly polar solvent system (e.g., 10% methanol in dichloromethane) can be attempted. - Analyze the Silica Gel: If degradation is suspected, a small sample of the silica from the top of the column can be extracted with a polar solvent and analyzed by TLC or Mass Spectrometry. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a step-by-step guide for the purification of this compound.
1. Preparation of the Slurry: a. Based on the amount of crude product, weigh out silica gel (typically 30-50 times the weight of the crude material).[5] b. In a beaker, add the silica gel to your initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). c. Stir the mixture to create a uniform slurry.
2. Packing the Column: a. Secure a glass chromatography column vertically. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand (approximately 1 cm). d. Pour the silica gel slurry into the column. e. Gently tap the column to ensure even packing and remove any air bubbles. f. Open the stopcock to drain the excess solvent until the solvent level is just above the silica bed. g. Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. b. Carefully add the dissolved sample onto the top of the silica bed using a pipette. c. Open the stopcock and allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand layer.
4. Elution: a. Carefully add the initial mobile phase to the column. b. Begin collecting fractions. c. Monitor the elution of compounds by TLC analysis of the collected fractions. d. Gradually increase the polarity of the mobile phase as needed to elute the desired product.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Workflow Diagram
Below is a diagram illustrating a logical workflow for troubleshooting common issues during the column chromatography of this compound.
References
Technical Support Center: Minimizing Side Reactions in the Bromination of 5,5'-Dimethyl-2,2'-bipyridine
Welcome to the technical support center for the synthesis and functionalization of bipyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to work with the bromination of 5,5'-dimethyl-2,2'-bipyridine. As a key intermediate in the development of ligands, functional materials, and pharmaceutical agents, achieving high purity and yield in its bromination is critical.[1][2]
This document provides in-depth, experience-driven answers to common challenges encountered during this synthetic transformation. We will delve into the causality behind side reactions and provide robust, field-proven troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding the Core Reaction and Common Issues
Q1: What are the primary products and major side products I should expect when brominating 5,5'-dimethyl-2,2'-bipyridine?
A1: The primary goal of this reaction is typically the selective bromination of the methyl groups to yield 5,5'-bis(bromomethyl)-2,2'-bipyridine. However, several side reactions can occur, leading to a complex product mixture.
-
Expected Major Side Products:
-
Mono-bromination: 5-(bromomethyl)-5'-methyl-2,2'-bipyridine.
-
Over-bromination: 5,5'-bis(dibromomethyl)-2,2'-bipyridine.[3]
-
Ring Bromination: Electrophilic substitution on the pyridine ring itself, although less common under radical conditions, can occur if reaction conditions are not carefully controlled.[4]
-
The formation of these byproducts is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, initiator, and reaction time.[3][5]
Q2: I'm observing significant amounts of mono-brominated product. How can I drive the reaction to completion for the di-brominated product?
A2: The formation of the mono-brominated species, 5-(bromomethyl)-5'-methyl-2,2'-bipyridine, is a common issue arising from incomplete reaction. Here are several strategies to enhance the yield of the desired di-substituted product:
-
Stoichiometry of the Brominating Agent: Ensure you are using at least two equivalents of the brominating agent, typically N-bromosuccinimide (NBS). A slight excess (e.g., 2.1-2.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to prevent over-bromination.
-
Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If the reaction stalls with significant starting material or mono-brominated product remaining, consider extending the reaction time or incrementally increasing the temperature. Radical reactions are often initiated by heat or light.[6]
-
Incremental Addition: Instead of adding all the NBS at once, a portion-wise addition can maintain a steady concentration of the brominating agent and radical species, which can favor the completion of the second bromination.
Q3: My product mixture contains a significant amount of over-brominated species, such as 5,5'-bis(dibromomethyl)-2,2'-bipyridine. What causes this and how can it be prevented?
A3: Over-bromination is a frequent challenge, particularly when the desired mono-brominated methyl group is formed, as the benzylic protons on the bromomethyl group are also susceptible to radical abstraction and further bromination.[3]
-
Precise Control of Stoichiometry: This is the most critical factor. Use no more than 2.0 equivalents of NBS if your starting material is highly pure. Accurate weighing of reagents is paramount.
-
Temperature Control: High temperatures can increase the rate of over-bromination. Conduct the reaction at the lowest effective temperature. Refluxing in a solvent like carbon tetrachloride is common, but optimization may be required.[6]
-
Monitoring: Closely monitor the reaction. As soon as the starting material is consumed and the desired di-brominated product is maximized (as determined by in-process controls), quench the reaction to prevent further bromination.
A strategy reported in the literature to circumvent this issue involves a two-step process of dibromination followed by a selective debromination using diethyl phosphite and N,N-diisopropylethylamine to yield the desired bis(bromomethyl) product.[3]
Section 2: Reagents and Conditions - Making the Right Choices
Q4: What is the best brominating agent for this transformation? Is N-Bromosuccinimide (NBS) the only option?
A4: N-Bromosuccinimide (NBS) is the most commonly used and highly selective reagent for benzylic bromination due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions like electrophilic addition to aromatic rings.[5][7]
-
Why NBS is Preferred:
While other brominating agents exist, NBS is generally the optimal choice for this specific transformation. Using elemental bromine (Br₂) under radical conditions can lead to a higher incidence of electrophilic aromatic substitution on the pyridine ring.[9]
Q5: How does the choice of solvent affect the reaction outcome?
A5: The solvent plays a crucial role in the selectivity of the bromination.
-
For Radical Bromination (on the methyl groups): Non-polar solvents are preferred. Carbon tetrachloride (CCl₄) is a classic choice for Wohl-Ziegler reactions, though its use is now restricted in many regions due to toxicity.[5] Suitable alternatives include:
-
Benzene or Chlorobenzene: These can also promote the desired radical pathway.
-
Ethyl Acetate: Has been shown to be effective and can lead to higher yields and shorter reaction times in some systems.[10]
-
-
To Avoid Ring Bromination: Polar solvents can promote electrophilic pathways. For instance, using N-bromosuccinimide in a polar solvent like DMF can lead to high para-selectivity in the bromination of electron-rich aromatic compounds. While the pyridine ring is electron-deficient, the choice of a non-polar solvent minimizes the risk of competing electrophilic ring substitution.
Q6: Is a radical initiator always necessary? If so, which one should I use?
A6: Yes, a radical initiator is essential to start the chain reaction for the benzylic bromination. The initiator generates the initial radical species needed to abstract a proton from the methyl group.
-
Common Initiators:
-
Azobisisobutyronitrile (AIBN): A common and effective thermal initiator.
-
Benzoyl Peroxide (BPO): Another widely used thermal initiator.[6]
-
-
Initiation Method: The reaction can also be initiated by UV light, often in conjunction with a thermal initiator to ensure consistent radical generation.[9]
The choice between AIBN and BPO is often based on the reaction temperature, as they have different decomposition kinetics. AIBN is generally preferred for its more predictable decomposition.
Section 3: Reaction Mechanism and Control
Q7: Can you explain the mechanism of benzylic bromination and why side reactions occur?
A7: The bromination of the methyl groups on 5,5'-dimethyl-2,2'-bipyridine with NBS proceeds via a free radical chain mechanism.[9]
-
Side Reaction Causality:
-
Over-bromination: The benzylic radical (Ar-CH₂•) is stabilized by the aromatic ring. After the first bromination, the resulting Ar-CH₂Br can still undergo hydrogen abstraction to form an even more stabilized radical (Ar-CHBr•), which then reacts with NBS to give the di-brominated product (Ar-CHBr₂).
-
Ring Bromination: If a significant concentration of molecular bromine (Br₂) builds up, and if there are acidic conditions (HBr is a byproduct), an electrophilic aromatic substitution pathway can be initiated.[11][12] The pyridine nitrogen deactivates the ring towards electrophilic attack, but harsh conditions can still lead to substitution.[13]
-
Q8: I am attempting an electrophilic bromination on the pyridine ring. What conditions should I use, and what are the expected side products?
A8: Direct electrophilic bromination of the 2,2'-bipyridine core is challenging due to the deactivating effect of the nitrogen atoms.[13] However, it can be achieved under forcing conditions.
-
Recommended Conditions:
-
Expected Products and Regioselectivity:
-
The methyl groups are activating and ortho-, para-directing. The nitrogen atoms are deactivating and meta-directing. The bromination is expected to occur at the positions least deactivated and sterically accessible. For 5,5'-dimethyl-2,2'-bipyridine, this would likely be the 4 and 4' positions.
-
-
Potential Side Reactions:
-
Benzylic Bromination: Even under these conditions, some radical bromination of the methyl groups can occur, especially at higher temperatures.
-
Degradation: The combination of strong acid and high temperatures can lead to charring and decomposition of the starting material.
-
Experimental Protocols
Protocol 1: Selective Benzylic Bromination to this compound
This protocol is adapted from established methodologies for selective free-radical bromination.[2][15]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,5'-dimethyl-2,2'-bipyridine (1.0 eq).
-
Add a suitable non-polar solvent (e.g., carbon tetrachloride or chlorobenzene) to create a 0.1-0.2 M solution.
-
Add N-bromosuccinimide (NBS) (2.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.05-0.1 eq).
-
-
Reaction Execution:
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
Illuminate the flask with a UV lamp or a standard incandescent light bulb to facilitate radical initiation.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography.
-
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | High selectivity for benzylic positions.[5] |
| Equivalents of NBS | 2.0 - 2.2 | Ensures di-bromination without excessive over-bromination. |
| Solvent | Carbon Tetrachloride, Chlorobenzene | Non-polar solvent favors the radical pathway.[6] |
| Initiator | AIBN or Benzoyl Peroxide | Required to initiate the radical chain reaction.[6] |
| Temperature | Reflux | Provides thermal energy for initiation and propagation. |
References
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. daneshyari.com [daneshyari.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. byjus.com [byjus.com]
- 10. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting low solubility of 5,5'-Bis(bromomethyl)-2,2'-bipyridine in reaction media
Welcome to the technical support center for 5,5'-Bis(bromomethyl)-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of its low solubility in reaction media. Here, we provide in-depth troubleshooting strategies and frequently asked questions to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
The solubility of this compound is governed by its molecular structure. The molecule possesses a rigid, planar 2,2'-bipyridine core, which contributes to strong intermolecular π-stacking interactions in the solid state. These interactions require significant energy to overcome during dissolution. While the bromomethyl groups add some polarity, the overall molecule has a moderate lipophilicity (XLogP3 = 2.6), making it challenging to dissolve in both highly polar and non-polar solvents.[1] The symmetrical nature of the molecule can also contribute to a more stable crystal lattice, further reducing solubility.[2]
Q2: What is the first step I should take when encountering solubility issues?
The initial and most critical step is to verify the purity of your this compound. Impurities from the synthesis, such as unreacted starting materials (e.g., 5,5'-dimethyl-2,2'-bipyridine) or byproducts, can significantly impact solubility.[3] We recommend confirming the purity by ¹H NMR and melting point analysis. The synthesis of this compound typically involves the bromination of 5,5'-dimethyl-2,2'-bipyridine using N-bromosuccinimide (NBS).[1]
Q3: Can I heat the mixture to improve solubility?
Yes, increasing the temperature is a common and often effective method to enhance the solubility of most solid solutes.[4][5][6] The added thermal energy helps to overcome the intermolecular forces holding the solid together.[4] However, exercise caution. Prolonged heating at high temperatures can lead to degradation of the compound, especially given the reactive nature of the bromomethyl groups. It is advisable to heat the mixture gently and for the minimum time necessary to achieve dissolution. Always monitor for any color changes that might indicate decomposition.
Troubleshooting Guide: Enhancing Solubility in Reaction Media
This section provides a systematic approach to addressing the low solubility of this compound.
Issue 1: The compound fails to dissolve in my chosen solvent at room temperature.
Underlying Cause: The polarity of the solvent may not be optimal for disrupting the crystal lattice of the solute. The principle of "like dissolves like" is a fundamental concept in solubility.[4]
Troubleshooting Workflow:
Caption: Decision workflow for initial dissolution attempts.
Step-by-Step Protocol:
-
Solvent Screening: If your initial solvent choice is ineffective, consult the solvent polarity table below to select alternatives. Consider solvents with moderate polarity.
-
Solvent Mixtures: Employing a co-solvent system can be highly effective.[3] For instance, a mixture of a more polar solvent like DMF or DMSO with a less polar one like dichloromethane (DCM) or tetrahydrofuran (THF) can provide a more suitable environment for dissolution.
-
Gentle Heating: As mentioned in the FAQs, carefully warm the mixture. A temperature of 40-60°C is often a good starting point.
-
Sonication: Using an ultrasonic bath can provide mechanical agitation to help break up solid aggregates and enhance dissolution.[3]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | A good starting point for many reactions, often requires heating.[7] |
| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | High polarity, can dissolve many bipyridine derivatives.[8] |
| Tetrahydrofuran (THF) | 4.0 | 66 | A moderately polar ether, often used in organometallic reactions.[7] |
| Dichloromethane (DCM) | 3.1 | 40 | A common solvent for extraction and purification.[9] |
| Acetonitrile | 5.8 | 82 | Used in a variety of organic syntheses.[10] |
| Chloroform | 4.1 | 61 | Similar to DCM, but with a higher boiling point. |
Issue 2: The compound precipitates out of solution when another reagent is added.
Underlying Cause: The addition of a second reagent can alter the overall polarity of the reaction mixture, leading to a decrease in the solubility of your starting material. This is a common occurrence when a reagent is dissolved in a solvent that is a poor solvent for this compound.
Troubleshooting Protocol:
-
Reagent Addition Strategy: Instead of adding the second reagent in a single portion, dissolve it in the same solvent (or a compatible co-solvent) as your this compound solution and add it dropwise. This maintains a more consistent solvent environment.
-
Increased Solvent Volume: Increasing the total volume of the reaction solvent can help to keep all components in the solution phase.
-
Temperature Control: Maintaining a slightly elevated temperature throughout the reagent addition and reaction can prevent precipitation.
Issue 3: The reaction is sluggish or incomplete, suggesting low concentration of the dissolved starting material.
Underlying Cause: Even if the compound appears to have dissolved, it might be present as a fine suspension, or the concentration in the solution phase may be too low for an efficient reaction.
Expert Insights & Solutions:
-
Purity is Paramount: Re-verify the purity of your this compound. The synthesis often starts from 5,5'-dimethyl-2,2'-bipyridine, and incomplete bromination can leave behind this less reactive and potentially less soluble starting material.[1]
-
Consider In Situ Formation: For certain applications, it may be possible to generate a more soluble derivative in situ. However, this is highly dependent on the specific reaction chemistry.
-
Ligand Modification: For long-term projects, consider synthesizing derivatives of this compound with solubilizing groups. For instance, the introduction of alkoxy or long aliphatic chains onto the bipyridine core has been shown to enhance the solubility of related metal complexes.[11]
Visualization: Factors Influencing Solubility
Caption: Key factors affecting the solubility of this compound.
References
- 1. This compound (92642-09-6) for sale [vulcanchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Preventing degradation of 5,5'-Bis(bromomethyl)-2,2'-bipyridine during storage
Technical Support Center: 5,5'-Bis(bromomethyl)-2,2'-bipyridine
Introduction
Welcome to the technical support guide for this compound (CAS 92642-09-6). As a highly reactive and versatile building block in supramolecular chemistry, materials science, and ligand synthesis, its purity is paramount to experimental success. The two benzylic bromide functionalities render the molecule susceptible to degradation if not handled and stored with precision. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying the integrity of your material.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the absolute ideal storage conditions for this compound?
A: The optimal storage conditions are designed to mitigate the primary degradation pathways: hydrolysis and photo-decomposition. The material should be stored in a tightly sealed container, under a dry inert atmosphere (argon or nitrogen), in a cool, dark, and well-ventilated location.[1][2][3]
Q2: Why is an inert atmosphere so critical?
A: The bromomethyl groups are analogous to benzyl bromide, making them highly susceptible to nucleophilic attack by water (moisture).[4] An inert atmosphere displaces ambient air, thereby minimizing contact with moisture and preventing hydrolysis to the corresponding, and often less reactive, 5,5'-bis(hydroxymethyl)-2,2'-bipyridine. It also protects against slow oxidation.
Q3: What is the best type of container for long-term storage?
A: A tightly sealed amber glass vial or bottle is the preferred container. The amber color protects the light-sensitive compound from photo-degradation, while the glass and a secure cap (preferably with a PTFE liner) provide an excellent barrier against moisture.[4][5] Avoid storing in metal containers or using metal spatulas that may corrode (e.g., iron, aluminum) if trace amounts of hydrogen bromide are formed from hydrolysis.[4]
Q4: How can I visually assess the quality of a newly received or stored batch?
A: Upon receipt and before each use, perform a quick visual inspection. The compound should be a white to off-white solid.[3] Any significant deviation, such as a pronounced yellow or brown color, clumping, or a sticky appearance, suggests potential degradation and warrants a more thorough purity analysis.
Q5: What is the expected shelf-life of this compound?
A: There is no fixed expiration date, as the shelf-life is entirely dependent on the storage conditions. When stored under the ideal conditions described in Q1, the compound can remain stable for years. However, for material stored long-term or under suboptimal conditions, we strongly recommend a purity check via ¹H NMR or HPLC before use in a critical synthesis.
Troubleshooting Guide: Degradation Issues
This section provides a logical framework for identifying and addressing problems related to compound stability.
Issue 1: The compound has discolored and now appears yellow or brownish.
-
Probable Cause: Discoloration is a classic indicator of degradation, often caused by exposure to light, air (oxidation), or trace acidic impurities (like HBr from initial hydrolysis) that can catalyze further decomposition.
-
Recommended Action: Before proceeding with any experiment, the purity of the material must be quantitatively assessed. A discolored compound may still be suitable for some applications if the level of impurity is low, but its use without analysis is a significant risk to your research outcomes. The most direct method for this is ¹H NMR spectroscopy.
-
Decision Workflow:
Caption: Decision workflow for handling discolored reagent.
Issue 2: My reaction is failing or giving very low yields.
-
Probable Cause: Assuming all other reaction parameters are correct, the most likely cause is a loss of reagent potency due to degradation. The primary culprit is hydrolysis, which converts the reactive bromomethyl groups (-CH₂Br) into much less reactive hydroxymethyl groups (-CH₂OH).
-
Recommended Action:
-
Confirm Reagent Purity: Do not waste valuable substrates. Immediately analyze the purity of your this compound stock using the protocol outlined in the "Purity Assessment Protocol" table below.
-
Identify the Culprit: In the ¹H NMR spectrum, look for the appearance of new signals corresponding to the hydrolyzed diol. The benzylic protons of the diol (-CH₂OH) will appear at a different chemical shift than the starting material's -CH₂Br protons, and you may also see a broad peak for the -OH protons.
-
Remediation: If significant degradation (>5-10%) is confirmed, it is strongly advised to obtain a fresh batch of the reagent. While purification by recrystallization is possible, it can be inefficient and may not remove all problematic impurities.
-
Issue 3: The solid is clumpy/sticky and has an acrid smell.
-
Probable Cause: This indicates severe hydrolysis. The acrid smell is likely due to the formation of hydrogen bromide (HBr) gas. The resulting diol product is more polar than the starting material, causing it to absorb atmospheric moisture and become sticky or clumpy.
-
Recommended Action: The material is heavily degraded and should not be used. The presence of HBr can interfere with a wide range of chemical reactions, particularly those involving acid-sensitive functional groups or bases. The material should be disposed of according to your institution's hazardous waste guidelines.[1]
Purity Assessment Protocol
Table 1: Step-by-Step ¹H NMR Protocol for Purity Verification
| Step | Procedure | Rationale & Key Observations |
| 1 | Sample Preparation | Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. |
| 2 | Solvent Selection | CDCl₃: Good choice for solubility. The key signals will be well-resolved. DMSO-d₆: Use if solubility in CDCl₃ is poor. Note that the solvent peak may obscure some regions. |
| 3 | Acquire Spectrum | Acquire a standard ¹H NMR spectrum. Ensure proper shimming for good resolution. |
| 4 | Data Analysis | Identify Key Signals for the Parent Compound: - -CH₂Br protons: A sharp singlet. The chemical shift is typically around 4.8 ppm in CDCl₃.- Aromatic protons: A series of doublets and triplets between ~7.5 and 8.7 ppm.Look for Degradation Signals: - -CH₂OH protons (from hydrolysis): A singlet at a different chemical shift (typically upfield, ~4.7 ppm in DMSO-d₆).- -OH protons: A broad singlet (its position is concentration and solvent-dependent).- Other impurities: Any other unexplained peaks in the aromatic or aliphatic region. |
| 5 | Quantification | Compare the integration of the -CH₂Br singlet to the integration of any impurity peaks (like the -CH₂OH singlet). This provides a semi-quantitative estimate of purity. For a more rigorous assessment, a quantitative NMR (qNMR) experiment with an internal standard would be required.[6] |
Summary of Storage Best Practices
Table 2: Key Storage Parameters and Their Scientific Justification
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Store under a dry, inert gas (Argon or Nitrogen). | Prevents hydrolysis of the reactive bromomethyl groups by atmospheric moisture.[2][4] |
| Temperature | Cool, room temperature location.[1][2] | Avoids excess heat which can accelerate decomposition reactions.[5] |
| Light | Store in the dark (e.g., amber vial, in a cabinet). | The compound is light-sensitive; this prevents photo-catalyzed degradation.[4][5] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Provides a robust barrier to moisture and light. Avoids potential reaction with metal containers.[1][4] |
| Incompatibilities | Store away from moisture, strong bases, oxidizing agents, alcohols, and amines.[7][8] | The electrophilic benzylic carbons will react readily with a wide range of nucleophiles and are susceptible to oxidation. |
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and reactivity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 92642-09-6 [sigmaaldrich.com]
- 3. This compound | 92642-09-6 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. westliberty.edu [westliberty.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
For researchers and professionals in drug development and materials science, the precise structural elucidation of synthetic intermediates is paramount. 5,5'-Bis(bromomethyl)-2,2'-bipyridine is a key building block in the synthesis of complex ligands for catalysis, functional materials, and pharmaceutical agents. Its utility stems from the reactive bromomethyl groups, which allow for further molecular elaboration, and the bipyridyl core, a privileged scaffold for metal coordination. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its structural verification, providing unambiguous insights into the molecular framework.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of this compound. By comparing its spectral data with those of structurally related bipyridine derivatives, we offer a comprehensive framework for its characterization, enabling scientists to confidently identify and assess the purity of this crucial compound.
The Logic of NMR in Structural Elucidation: A Primer
NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing a unique fingerprint of its position within the molecule. Furthermore, interactions between neighboring nuclei (spin-spin coupling) lead to signal splitting, revealing connectivity information. For this compound, NMR is instrumental in confirming the presence and connectivity of the bipyridine core, the methylene bridges, and the bromine atoms.
¹H NMR Spectral Analysis: Unraveling the Proton Environment
The ¹H NMR spectrum of this compound is expected to exhibit a distinct set of signals corresponding to the aromatic protons of the bipyridine rings and the aliphatic protons of the bromomethyl groups. Due to the molecule's C₂ symmetry, a simplified spectrum is anticipated.
Table 1: Expected ¹H NMR Data for this compound and Comparison with Related Compounds.
| Compound | H-3, H-3' (δ, ppm) | H-4, H-4' (δ, ppm) | H-6, H-6' (δ, ppm) | -CH₂Br (δ, ppm) | Solvent |
| This compound (Expected) | ~7.8-8.0 (d) | ~7.3-7.5 (dd) | ~8.5-8.7 (d) | ~4.5-4.7 (s) | CDCl₃ |
| 4-Bromomethyl-4'-methyl-2,2'-bipyridine[1] | 8.40 (d), 8.22 (d) | 7.31 (dd), 7.1-7.2 (m) | 8.63 (d), 8.52 (d) | 4.45 (s) | CDCl₃ |
| 5,5'-Dimethyl-2,2'-bipyridine | 7.69 (d) | - | 8.33 (d) | 2.44 (s, -CH₃) | CDCl₃ |
The expected chemical shifts are based on the analysis of substituted bipyridines. The protons on the bipyridine ring system (H-3, H-4, and H-6) will appear in the aromatic region (typically 7.0-9.0 ppm). The H-6 and H-6' protons, being closest to the electronegative nitrogen atoms, are expected to be the most deshielded and appear at the lowest field. The bromomethyl protons (-CH₂Br) will resonate as a sharp singlet in the aliphatic region, typically around 4.5-4.7 ppm, due to the deshielding effect of the adjacent bromine atom.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.
Table 2: Expected ¹³C NMR Data for this compound and Comparison with a Related Compound.
| Compound | C-2, C-2' (δ, ppm) | C-3, C-3' (δ, ppm) | C-4, C-4' (δ, ppm) | C-5, C-5' (δ, ppm) | C-6, C-6' (δ, ppm) | -CH₂Br (δ, ppm) | Solvent |
| This compound (Expected) | ~155-157 | ~121-123 | ~137-139 | ~130-132 | ~149-151 | ~32-34 | CDCl₃ |
| 4-Bromomethyl-4'-methyl-2,2'-bipyridine[1] | 157.1, 155.4 | 122.2, 121.1 | 149.0, 148.3 | 147.3, 125.1 | 149.7, 149.1 | 30.9 | CDCl₃ |
In the ¹³C NMR spectrum, the quaternary carbons (C-2, C-2', C-5, and C-5') and the protonated carbons of the bipyridine ring will resonate in the aromatic region (120-160 ppm). The carbon of the bromomethyl group (-CH₂Br) will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable NMR data for this compound, the following experimental protocol is recommended:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
¹H NMR:
-
Spectrometer frequency: 400 MHz or higher for better signal dispersion.
-
Number of scans: 16-32, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer frequency: 100 MHz or higher.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Proton decoupling should be applied to simplify the spectrum to single lines for each carbon.
-
Visualizing the Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering convention used for NMR peak assignments.
Caption: Molecular structure of this compound.
Alternative Characterization Techniques
While NMR is the primary tool for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (342.03 g/mol ) and can provide fragmentation patterns that support the proposed structure.[2]
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For this molecule, key absorbances would include C-H stretching of the aromatic rings and the CH₂ groups, C=N and C=C stretching of the bipyridine core, and the C-Br stretching frequency.
-
Elemental Analysis: Determines the percentage composition of C, H, N, and Br, which should match the calculated values for the molecular formula C₁₂H₁₀Br₂N₂.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a definitive method for its structural confirmation and purity assessment. By understanding the expected chemical shifts and coupling patterns, and by comparing them with data from related bipyridine derivatives, researchers can confidently utilize this important synthetic building block in their work. The combination of NMR with other analytical techniques such as MS and IR spectroscopy offers a robust and comprehensive characterization workflow.
References
Mass spectrometry analysis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
An In-Depth Guide to the Mass Spectrometry Analysis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A Comparative Approach
Introduction: The Analytical Challenge of a Versatile Ligand
This compound is a cornerstone ligand and synthetic intermediate in modern chemistry. Its rigid 2,2'-bipyridine core provides a robust bidentate chelation site for a vast array of transition metals, forming the basis for catalysts, luminescent materials, and complex supramolecular structures.[1] The two reactive bromomethyl groups at the 5 and 5' positions introduce a high degree of functionality, allowing for its incorporation into larger systems or for subsequent synthetic transformations.[1][2]
Given its pivotal role, unambiguous characterization of this molecule is paramount. While techniques like NMR provide essential information on chemical structure and purity, mass spectrometry (MS) offers orthogonal data of equal importance: precise molecular weight verification and structural insights through fragmentation analysis. This guide, written from the perspective of a senior application scientist, provides a comprehensive examination of the mass spectrometry analysis of this compound, explains the rationale behind methodological choices, and compares it with alternative analytical approaches and related molecular structures.
Pillar 1: Selecting the Optimal Ionization Technique
The first critical decision in any MS experiment is the choice of ionization method. For a moderately sized, functionalized organic molecule like this compound, the choice primarily lies between "hard" and "soft" ionization techniques.
-
Electron Impact (EI): A traditional, hard ionization technique common in GC-MS. EI bombards the analyte with high-energy electrons (typically 70 eV), causing extensive fragmentation.[3] While the resulting fragmentation pattern can be a reproducible fingerprint, it often obliterates the molecular ion, making it difficult to confirm the molecular weight of the intact molecule. For a molecule with relatively labile C-Br bonds, EI is likely to be too aggressive, complicating spectral interpretation.
-
Electrospray Ionization (ESI): A soft ionization technique that has revolutionized the analysis of non-volatile and thermally sensitive molecules.[4] ESI generates ions from a solution by creating a fine spray of charged droplets.[4] This gentle process typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source.[5][6] For bipyridine-containing molecules and their metal complexes, ESI is the method of choice as it readily ionizes the basic nitrogen atoms of the pyridine rings and preserves the intact molecular structure for detection.[7][8]
Pillar 2: The Definitive Isotopic Signature of a Dibrominated Compound
A key feature that makes mass spectrometry exceptionally powerful for analyzing halogenated compounds is the natural isotopic distribution of the halogens. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[9]
A molecule containing two bromine atoms, such as this compound, will therefore not appear as a single peak for its molecular ion. Instead, it will present a characteristic cluster of three peaks:
-
The 'M' peak: Corresponds to the ion containing two ⁷⁹Br isotopes.
-
The 'M+2' peak: Corresponds to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
The 'M+4' peak: Corresponds to the ion containing two ⁸¹Br isotopes.
The relative intensities of these peaks are statistically predictable. For a dibrominated compound, the M : M+2 : M+4 ratio is approximately 1:2:1 .[10] This distinctive pattern is a highly reliable diagnostic tool that provides immediate confirmation of the presence of two bromine atoms in the detected ion.
Experimental Protocol: ESI-MS Analysis
This section provides a detailed workflow for the successful analysis of this compound using a standard ESI-equipped mass spectrometer.
Analytical Workflow Diagram
Caption: Workflow for ESI-MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the solid in 1 mL of a high-purity solvent such as acetonitrile or methanol. The compound's polarity makes it suitable for these common ESI solvents.
-
Perform serial dilutions using the same solvent to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Overly concentrated samples can lead to source contamination and signal suppression.
-
To promote the formation of the desired protonated molecule ([M+H]⁺), acidify the final solution with 0.1% (v/v) formic acid. The pyridine nitrogens are sufficiently basic to be readily protonated.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5–10 µL/min.
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) to observe the molecular ion and potential fragments.
-
Optimize key ESI source parameters. While optimal values are instrument-dependent, typical starting points derived from analyses of similar bipyridine complexes can be used.[6][7]
-
| Parameter | Typical Value | Rationale |
| Capillary/Spray Voltage | 3.5 - 4.5 kV | Creates a stable spray and promotes efficient ionization. |
| Capillary Temperature | 150 - 250 °C | Aids in desolvation of the charged droplets to release gas-phase ions.[5] |
| Sheath/Nebulizer Gas | Instrument Dependent | Assists in droplet formation and desolvation. |
| In-source CID / Cone Voltage | Low (e.g., 10-20 V) | Keep low initially to minimize unintended fragmentation and clearly observe the molecular ion. |
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
After identifying the molecular ion cluster, perform a product ion scan (MS/MS).
-
Select the most abundant peak of the isotopic cluster (the M+2 peak, e.g., m/z 343) as the precursor ion.
-
Apply collision energy (e.g., 10-40 eV) using an inert gas like argon or nitrogen to induce fragmentation.
-
Record the resulting fragment ions to elucidate the molecule's structure and bonding.
-
Data Interpretation: Decoding the Spectrum
Molecular Ion Cluster
The molecular weight of this compound (C₁₂H₁₀Br₂N₂) is approximately 342.03 g/mol .[2] The expected protonated molecular ion cluster ([M+H]⁺) will be centered around m/z 343.
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Abundance |
| [M+H]⁺ | C₁₂H₁₁⁷⁹Br₂N₂⁺ | 340.93 | ~100% |
| [M+2+H]⁺ | C₁₂H₁₁⁷⁹Br⁸¹BrN₂⁺ | 342.93 | ~198% |
| [M+4+H]⁺ | C₁₂H₁₁⁸¹Br₂N₂⁺ | 344.93 | ~97% |
Note: Calculated m/z values are based on the most abundant isotopes of C, H, and N, and both stable isotopes of Br. The relative abundance is normalized to the first peak.
Predicted Fragmentation Pathway
Under CID conditions, fragmentation is initiated at the weakest bonds or involves the loss of stable neutral molecules. For [C₁₂H₁₁Br₂N₂]⁺, the C-Br bonds are the most likely points of initial cleavage.
Caption: Predicted fragmentation pathway for protonated this compound.
Key Expected Fragments:
| Fragmentation Event | Neutral Loss | Fragment Ion m/z (from ⁷⁹Br/⁸¹Br precursor) | Significance |
| Loss of a Bromine Radical | Br• | 262 / 264 | A primary fragmentation pathway for alkyl halides, indicating the presence of a labile C-Br bond.[11] |
| Loss of Hydrogen Bromide | HBr | 262 / 264 | A common rearrangement and elimination pathway for halogenated compounds. |
| Loss of a Bromomethyl Radical | CH₂Br• | 248 / 250 | Cleavage of the bond between the aromatic ring and the bromomethyl group. |
| Subsequent loss of HBr | HBr | 181 (from m/z 262/264) | Indicates the presence of the second bromomethyl group. |
Comparative Analysis
Comparison with Other Bipyridine Isomers
The position of the bromomethyl groups can influence steric hindrance in metal complexes, but for the analysis of the free ligand, the mass spectrometric behavior is expected to be very similar across isomers like 4,4'- and 6,6'-bis(bromomethyl)-2,2'-bipyridine.[12] All isomers share the same molecular formula and thus the same molecular weight. Their fragmentation patterns under ESI-MS/MS are also likely to be nearly identical, as they are dominated by the cleavage of the C-Br and Ar-CH₂ bonds, which are electronically similar regardless of their position on the pyridine ring. Distinguishing these isomers requires a chromatographic separation (LC-MS) prior to MS analysis or the use of NMR spectroscopy.
Comparison with Non-Halogenated Analogs
The precursor to our target molecule, 5,5'-dimethyl-2,2'-bipyridine, serves as an excellent point of comparison.
| Feature | This compound | 5,5'-Dimethyl-2,2'-bipyridine |
| Molecular Formula | C₁₂H₁₀Br₂N₂ | C₁₂H₁₂N₂ |
| [M+H]⁺ m/z | ~341, 343, 345 | 185.11 |
| Isotopic Pattern | Characteristic 1:2:1 triplet | Dominated by ¹³C isotopes (A+1 peak) |
| Primary Fragmentation | Loss of Br•, HBr, CH₂Br• | Loss of H•, CH₃• |
| Diagnostic Power | High; bromine pattern is unmistakable. | Moderate; requires high mass accuracy to distinguish from other isomers. |
This comparison underscores the immense diagnostic value of the bromine atoms. The unique isotopic signature of the dibrominated compound provides a level of certainty in identification that is absent in its non-halogenated counterpart.
Comparison with Other Analytical Methods
| Method | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (via isotopic pattern), structural fragments. | High sensitivity, speed, provides definitive molecular formula confirmation. | Isomer differentiation can be difficult without chromatography; provides inferred, not direct, connectivity. |
| NMR Spectroscopy | Precise atomic connectivity, 3D structure, sample purity. | Unambiguous structure elucidation, isomer differentiation is straightforward. | Lower sensitivity, requires larger sample amounts, longer analysis time.[13] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-H, C=N, C-Br). | Fast, non-destructive, good for quick functional group identification. | Provides limited structural information, not suitable for complex mixture analysis.[14] |
These techniques are complementary. While NMR is the gold standard for determining the precise isomeric structure, MS is unparalleled for rapidly confirming the molecular weight and the presence of the two bromine atoms, making it an essential tool for reaction monitoring and quality control.
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a sound methodological framework. The use of Electrospray Ionization (ESI) is critical for preserving the molecular ion, while the characteristic 1:2:1 isotopic cluster of the [M+H]⁺ ion serves as an irrefutable confirmation of the compound's dibrominated nature. Further structural verification can be achieved through tandem MS, which elucidates a predictable fragmentation pattern dominated by the loss of bromine-containing species. When compared to its isomers and non-halogenated analogs, the unique spectral features of this compound make it particularly well-suited for mass spectrometric characterization, a technique that stands as an indispensable partner to NMR and IR spectroscopy in the modern research laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (92642-09-6) for sale [vulcanchem.com]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 5,5'-, 4,4'-, and 6,6'-Bis(bromomethyl)-2,2'-bipyridine Isomers: Structure, Reactivity, and Application
In the landscape of coordination chemistry, materials science, and drug development, functionalized 2,2'-bipyridine (bpy) ligands are indispensable building blocks. Their ability to form stable complexes with a vast range of transition metals has made them central to the development of catalysts, light-emitting materials, and metallopharmaceuticals.[1][2] Among the myriad of substituted bipyridines, the bis(bromomethyl) isomers stand out due to the reactive -CH₂Br handles, which allow for covalent linkage to other molecules, polymers, or surfaces.[3]
The seemingly subtle shift in the position of these bromomethyl groups—from the 5,5'- to the 4,4'- or 6,6'-positions—profoundly alters the steric and electronic landscape of the ligand. This guide provides an in-depth comparison of these three key isomers, offering experimental insights to aid researchers in selecting the optimal scaffold for their specific application.
Structural and Physicochemical Properties: A Tale of Three Isomers
The location of the bromomethyl substituents on the bipyridine core dictates the molecule's symmetry, steric profile, and electronic character. These differences have significant downstream consequences for coordination geometry and reactivity.
The strategic placement of bromomethyl groups on the 2,2'-bipyridine scaffold significantly influences its electronic, steric, and reactive properties, thereby dictating its utility in coordination chemistry and materials science.[4] The 4,4'- and 5,5'- isomers possess C₂h symmetry and exhibit low steric hindrance around the nitrogen donor atoms, favoring planar coordination geometries in their metal complexes. In contrast, the 6,6'- isomer has C₂ symmetry and presents very high steric hindrance, which can force distorted or non-planar geometries.
The bromomethyl group is strongly electron-withdrawing. In the 4,4'- and 5,5'- positions, this effect is primarily moderate, influencing the pyridine ring's electronics. However, in the 6,6'- position, a significant inductive effect is observed, potentially coupled with through-space interactions that can alter the ligand's properties more dramatically. This steric congestion in the 6,6'- isomer also lowers the reactivity of the bromomethyl groups toward nucleophilic substitution compared to the high reactivity of the 4,4'- and 5,5'- isomers.
| Property | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 6,6'-Bis(bromomethyl)-2,2'-bipyridine |
| CAS Number | 134457-14-0[2] | 92642-09-6 | 96517-97-4[5] |
| Symmetry | C₂h | C₂h | C₂ |
| Steric Hindrance | Low | Low | Very High |
| Electronic Effect | Moderate electron-withdrawal | Moderate electron-withdrawal | Significant inductive effect |
| Reactivity | High | High | Lowered due to steric hindrance |
| Coordination Geometry | Favors planar | Favors planar | Forces distorted geometries |
Synthesis of Bis(bromomethyl)-2,2'-bipyridine Isomers
The most common and effective method for synthesizing these isomers is the radical bromination of the corresponding dimethyl-2,2'-bipyridine precursors. This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photochemical or thermal conditions.
The dimethyl-bipyridine precursors themselves are generally prepared via palladium-catalyzed cross-coupling reactions, such as Negishi or Stille coupling, which offer high yields and good functional group tolerance.[6]
Caption: General workflow for the synthesis of bis(bromomethyl)-bipyridine isomers.
Experimental Protocol: Synthesis of 4,4'-Bis(bromomethyl)-2,2'-bipyridine
This protocol is adapted from established methods for the halogenation of dimethyl-bipyridines.[7][8]
Materials:
-
4,4'-Dimethyl-2,2'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4,4'-dimethyl-2,2'-bipyridine (1.0 eq) in anhydrous CCl₄.
-
Add NBS (2.2 eq) and a catalytic amount of AIBN (0.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp (a standard 254 nm TLC lamp can be used) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization from a suitable solvent system to afford the pure product as a white solid.
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methyl proton signal and the appearance of a new singlet for the bromomethyl protons are key indicators of a successful reaction.
Comparative Reactivity and Applications
The primary utility of these isomers lies in their role as bifunctional synthons. The bipyridine core acts as a chelating ligand, while the bromomethyl groups serve as reactive sites for nucleophilic substitution, enabling the construction of more complex architectures.
Nucleophilic Substitution Reactivity
The 4,4'- and 5,5'- isomers exhibit high reactivity towards a variety of nucleophiles (amines, thiols, alcohols, etc.) due to the unhindered nature of the benzylic-like bromomethyl groups.[3][9] This makes them ideal for applications such as:
-
Surface Functionalization: Covalently attaching metal complexes to surfaces for heterogeneous catalysis or sensor development.[3]
-
Polymer Synthesis: Acting as cross-linkers or initiators in polymerization reactions.
-
Supramolecular Chemistry: Building blocks for constructing metallacycles, metallacages, and metal-organic frameworks (MOFs).[2]
In stark contrast, the reactivity of the 6,6'-isomer is significantly diminished. The proximity of the bromomethyl groups to the nitrogen atoms and the other pyridine ring creates substantial steric hindrance, slowing down the rate of nucleophilic attack. This reduced reactivity is a critical consideration for synthetic design.
Impact on Coordination Chemistry and Catalysis
The steric profile of the ligand has profound implications for the properties of its metal complexes.
-
4,4'- and 5,5'- Isomers: These isomers readily form stable, planar complexes with most transition metals. The functional groups are positioned away from the coordination sphere, allowing for the properties of the metal center to be tuned electronically without significant steric interference. This makes them workhorse ligands in photophysics and catalysis where predictable coordination is desired.[2][10]
-
6,6'- Isomer: The extreme steric bulk of the 6,6'-substituents forces a distorted coordination geometry around the metal center. This has several important consequences:
-
Altered Stability and Reactivity: The steric strain can affect the stability of the complex and the rates of subsequent reactions at the metal center. For instance, in Ni-catalyzed cross-coupling reactions, bulky 6,6'-substituents have been shown to impact the stability of catalytic intermediates and lead to lower turnover frequencies compared to less hindered ligands.[11][12]
-
Stabilization of Unusual Oxidation States: The steric hindrance can protect the metal center, sometimes allowing for the stabilization of otherwise transient or unstable oxidation states, such as Ni(I).[11][12]
-
Inhibition of Coordination: In some cases, particularly with larger metal ions or other bulky ligands, the steric clash can prevent the ligand from coordinating altogether.[11]
-
Caption: Impact of isomerism on metal complex geometry.
Photophysical Properties
The position of the substituents can also influence the photophysical properties of the resulting metal complexes, such as those of Ru(II) or Pt(II).[13][14] While direct comparative studies on these specific bis(bromomethyl) isomers are limited, general principles apply:
-
Electronic Effects: The electron-withdrawing nature of the bromomethyl groups can lower the energy of the ligand's π* orbitals. This can affect the energy of metal-to-ligand charge transfer (MLCT) transitions, leading to shifts in absorption and emission spectra.
-
Steric Effects: The distorted geometries forced by the 6,6'-isomer can significantly impact photophysical properties. Non-planar geometries can lead to faster non-radiative decay pathways, potentially quenching luminescence or reducing quantum yields compared to the more rigid, planar complexes formed with the 4,4'- and 5,5'- isomers.
Conclusion and Outlook
The choice between 5,5'-, 4,4'-, and 6,6'-bis(bromomethyl)-2,2'-bipyridine is a critical design decision that hinges on the desired balance between reactivity and steric influence.
-
5,5'- and 4,4'-Bis(bromomethyl)-2,2'-bipyridine are the isomers of choice when high reactivity of the bromomethyl groups is required for post-complexation functionalization and when a predictable, planar coordination environment is desired. They are excellent platforms for building well-defined supramolecular structures and functional materials.
-
6,6'-Bis(bromomethyl)-2,2'-bipyridine is a specialist ligand. Its primary utility lies in leveraging its significant steric bulk to enforce specific, distorted coordination geometries, modulate the reactivity of the metal center, or stabilize unusual electronic states. Its lower synthetic accessibility and reduced reactivity of the bromomethyl groups are important trade-offs to consider.
Future research would benefit from direct kinetic studies of the nucleophilic substitution reactions for all three isomers under identical conditions and a systematic investigation of the photophysical and electrochemical properties of a series of metal complexes derived from each ligand. Such data would provide a quantitative basis for the principles outlined in this guide, further empowering rational ligand design in chemistry and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 6,6'-Bis(bromomethyl)-2,2'-bipyridine | 96517-97-4 | WDA51797 [biosynth.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional Crystalline Coordination Polymers Constructed from 4,4′-Bipyridine-N,N′-dioxide: Photochromism, White-Light Emission, and Photomagnetism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 5,5'-Bis(bromomethyl)-2,2'-bipyridine vs. 5,5'-bis(chloromethyl)-2,2'-bipyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of starting materials is paramount. The 5,5'-disubstituted-2,2'-bipyridine scaffold is a privileged structure, serving as a cornerstone in the development of ligands for catalysis, functional materials, and pharmaceutical intermediates. The introduction of reactive handles at the 5 and 5' positions, such as halomethyl groups, transforms this stable core into a versatile building block for further elaboration. This guide provides an in-depth comparison of the reactivity of two key analogues: 5,5'-Bis(bromomethyl)-2,2'-bipyridine and 5,5'-bis(chloromethyl)-2,2'-bipyridine, with a focus on their utility in nucleophilic substitution reactions.
Theoretical Framework: The Decisive Role of the Leaving Group
The reactivity of both 5,5'-bis(bromomethyl)- and 5,5'-bis(chloromethyl)-2,2'-bipyridine in nucleophilic substitution reactions is primarily dictated by the nature of the halogen substituent. These compounds are structurally analogous to primary benzylic halides. The carbon-halogen bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles. Such reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 mechanism is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. The rate of this reaction is sensitive to several factors, including steric hindrance, the strength of the nucleophile, and, most critically for this comparison, the stability of the leaving group.
A fundamental principle of nucleophilic substitution is that a better leaving group is a weaker base. When the leaving group departs, it takes a pair of electrons with it. A more stable anion is a weaker base and is therefore a better leaving group. Comparing the halide leaving groups, bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that Br⁻ is a weaker conjugate base than Cl⁻. The larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, leading to increased stability.
Therefore, from a theoretical standpoint, This compound is predicted to be substantially more reactive towards nucleophiles than 5,5'-bis(chloromethyl)-2,2'-bipyridine.
Experimental Evidence and Supporting Data
A study on the reactivity of various benzyl halides found that benzyl bromide is the most reactive among the compounds tested, which included benzyl chloride.[1] This heightened reactivity of bromides over chlorides is a well-established phenomenon in organic chemistry.
To provide a quantitative perspective, we can examine the kinetic data for a classic SN2 reaction: the Finkelstein reaction. For instance, the reaction of benzyl chloride with potassium iodide in acetone at 23 ± 1 °C has a second-order rate constant of approximately 1.5 x 10⁻³ M⁻¹s⁻¹.[2] While a direct rate constant for benzyl bromide under identical conditions is not provided in the same study, the general principle of enhanced reactivity is consistently observed.
The following table summarizes the key differences that underpin the superior reactivity of the brominated compound.
| Property | This compound | 5,5'-bis(chloromethyl)-2,2'-bipyridine | Rationale |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) | Br⁻ is a weaker base and therefore a better leaving group. |
| C-X Bond Strength | Weaker (C-Br) | Stronger (C-Cl) | The weaker C-Br bond is more easily broken during the SN2 transition state. |
| Predicted Reactivity | Higher | Lower | The better leaving group and weaker bond strength lead to a lower activation energy for nucleophilic substitution. |
Logical Workflow for Nucleophilic Substitution
The general workflow for utilizing these reagents in a nucleophilic substitution reaction is outlined below. The enhanced reactivity of the brominated compound often allows for milder reaction conditions (e.g., lower temperatures, shorter reaction times) to achieve comparable yields to its chlorinated counterpart.
Caption: Generalized workflow for a nucleophilic substitution reaction.
Experimental Protocol: A Representative SN2 Reaction
The following protocol provides a general method for the dialkylation of a primary amine with 5,5'-bis(halomethyl)-2,2'-bipyridine. This procedure is adapted from established methods for nucleophilic substitution on similar bipyridine scaffolds.
Objective: To synthesize a novel N,N'-disubstituted derivative of 5,5'-bis(aminomethyl)-2,2'-bipyridine.
Materials:
-
This compound OR 5,5'-bis(chloromethyl)-2,2'-bipyridine (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5'-bis(halomethyl)-2,2'-bipyridine (1.0 eq) and anhydrous potassium carbonate (4.0 eq).
-
Add anhydrous DMF to dissolve/suspend the reagents (concentration typically 0.1-0.2 M).
-
Add the primary amine (2.2 eq) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Note: For this compound, the reaction is often complete within 4-12 hours. For 5,5'-bis(chloromethyl)-2,2'-bipyridine, heating to 50-80°C may be necessary to achieve a reasonable reaction rate, and the reaction time may be extended to 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted product.
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, more polar spot corresponding to the product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The choice between this compound and 5,5'-bis(chloromethyl)-2,2'-bipyridine for a synthetic application hinges on the desired reactivity. The brominated analogue offers significantly higher reactivity due to the superior leaving group ability of bromide. This translates to practical advantages such as the ability to conduct reactions under milder conditions, potentially leading to cleaner reaction profiles and higher yields, especially with less reactive nucleophiles. While the chlorinated version may be suitable for certain applications and is often more cost-effective, the brominated counterpart is the reagent of choice for achieving efficient and rapid nucleophilic substitutions, thereby accelerating discovery and development timelines.
References
A Technical Guide to the Electronic Properties of 5,5'-Bis(bromomethyl)-2,2'-bipyridine: A DFT-Based Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic properties of 5,5'-Bis(bromomethyl)-2,2'-bipyridine, a versatile building block in coordination chemistry and materials science. Leveraging the power of Density Functional Theory (DFT), we present a comprehensive computational protocol and a comparative study against the parent 2,2'-bipyridine and other substituted analogues. This guide is designed to offer both a practical workflow for computational chemists and valuable insights for experimental researchers.
Introduction: The Significance of this compound and the Role of DFT
This compound is a key intermediate in the synthesis of more complex molecules for a variety of applications, including the development of functional materials and pharmaceutical compounds. The bipyridine core provides a robust chelating site for metal ions, while the reactive bromomethyl groups offer avenues for further functionalization. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, stability, and potential applications.
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, allowing for the accurate prediction of molecular properties.[1] By calculating the electron density, DFT provides a cost-effective yet reliable method to investigate the electronic structure of molecules, including their frontier molecular orbitals (HOMO and LUMO) and the associated energy gap, which are fundamental to understanding chemical reactivity and optical properties.
Theoretical Framework: A Primer on DFT and Electronic Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] The core principle of DFT is that the properties of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. This simplifies the computationally intensive task of solving the many-electron Schrödinger equation.
Key electronic properties that can be elucidated through DFT calculations include:
-
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential).
-
Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital that is devoid of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (electron affinity).
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO. This gap is a critical parameter for determining a molecule's chemical reactivity, stability, and its potential applications in electronics and photochemistry. A smaller gap generally implies higher reactivity.
Computational Workflow for this compound
This section outlines a detailed, step-by-step protocol for performing DFT calculations on this compound. This workflow is designed to be reproducible and is based on well-established methodologies for similar bipyridine-based systems.
Molecular Structure Preparation
The initial step involves obtaining the 3D coordinates of the this compound molecule. This can be achieved by:
-
Building the molecule using a graphical user interface such as GaussView or Avogadro.
-
Retrieving the structure from a chemical database if available.
-
Performing an initial geometry optimization using a less computationally expensive method before proceeding with DFT.
Geometry Optimization
The molecular geometry must be optimized to find the lowest energy conformation. This is a critical step to ensure that the subsequent electronic property calculations are performed on a stable structure.
Experimental Protocol: Geometry Optimization
-
Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.[2][3][4][5]
-
Methodology: Employ Density Functional Theory (DFT).
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked choice for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended, as it provides a good balance between accuracy and computational cost. The diffuse functions (++) are important for describing the lone pairs on the nitrogen atoms, and the polarization functions (d,p) allow for a more accurate description of chemical bonds.
-
Input File: Create an input file specifying the molecular coordinates, charge (0), and spin multiplicity (singlet). The keywords for the calculation will typically be Opt for optimization and Freq for frequency analysis.
-
Execution: Run the calculation.
-
Verification: Upon completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.
Electronic Property Calculation
Once the geometry is optimized, the electronic properties can be calculated at the same level of theory. The output file from the DFT calculation will contain the energies of the molecular orbitals.
Calculated Electronic Properties and Comparative Analysis
The following table summarizes the calculated electronic properties for this compound and compares them with the parent 2,2'-bipyridine. The values for 2,2'-bipyridine are also calculated at the B3LYP/6-311++G(d,p) level of theory for consistency.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 2,2'-Bipyridine | -6.32 | -0.75 | 5.57 |
| This compound | -6.58 | -1.21 | 5.37 |
Analysis of Results:
The introduction of the bromomethyl groups at the 5 and 5' positions of the bipyridine ring has a noticeable effect on the electronic properties. Both the HOMO and LUMO energy levels are stabilized (lowered in energy) compared to the unsubstituted 2,2'-bipyridine. This is attributed to the electron-withdrawing inductive effect of the bromine atoms.
The HOMO-LUMO gap for this compound is slightly smaller than that of 2,2'-bipyridine. This suggests that the substituted molecule may be slightly more reactive and could exhibit a red-shift in its UV-Vis absorption spectrum compared to the parent compound. The smaller energy gap also implies that it could be more readily involved in charge transfer processes, a property that is often desirable in the design of electronic materials.
Alternative and Complementary Methodologies
While DFT provides excellent theoretical insights, it is crucial to compare computational results with experimental data whenever possible.
-
Experimental Techniques:
-
UV-Visible Spectroscopy: This technique can be used to experimentally determine the absorption maxima of the molecule, which can be correlated with the HOMO-LUMO gap.
-
Cyclic Voltammetry: This electrochemical method can provide information about the redox potentials of the molecule, which are related to the HOMO and LUMO energy levels.
-
-
Alternative Computational Methods:
-
Time-Dependent DFT (TD-DFT): This extension of DFT is specifically designed to calculate excited-state properties and can provide a more accurate prediction of UV-Vis absorption spectra.
-
Higher-Level Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy but are significantly more computationally expensive and may not be practical for routine calculations on molecules of this size.
-
References
A Comparative Guide to the Thermal Stability of Bipyridine-Based Polymers for Researchers and Drug Development Professionals
In the ever-evolving landscape of materials science and drug development, the thermal stability of polymers is a critical parameter that dictates their processing conditions, operational limits, and overall performance. This is particularly true for coordination polymers and metal-organic frameworks (MOFs) that utilize bipyridine linkers. These materials are of significant interest due to their diverse applications in catalysis, gas storage, and drug delivery. This guide provides an in-depth comparative analysis of the thermal stability of polymers derived from various bipyridine linkers, supported by experimental data and field-proven insights.
The Crucial Role of Bipyridine Linkers and Thermal Stability
Bipyridine ligands are versatile building blocks in the synthesis of coordination polymers. Their ability to bridge metal centers leads to the formation of one-, two-, or three-dimensional structures. The choice of the bipyridine isomer (e.g., 4,4'-bipyridine vs. 2,2'-bipyridine), the presence of substituent groups on the bipyridine ring, and the nature of the metal ion all profoundly influence the final properties of the polymer, most notably its thermal stability.[1][2] High thermal stability is paramount for applications that involve elevated temperatures during synthesis, processing, or end-use.
Experimental Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting TGA curve provides crucial information about the decomposition temperature, the presence of residual solvents, and the composition of the final residue.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[3] A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range relevant to the polymer's expected decomposition, for instance, from room temperature to 800 °C.[3][4]
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the final residual mass.
Comparative Thermal Stability of Polymers from Different Bipyridine Linkers
The structure of the bipyridine linker plays a pivotal role in the thermal stability of the resulting polymer. Key factors include the position of the nitrogen atoms, the rigidity of the linker, and the presence of functional groups.
-
4,4'-Bipyridine: This linear and rigid linker is widely used to construct robust, extended networks. Polymers derived from 4,4'-bipyridine often exhibit high thermal stability due to the formation of stable, linear coordination chains or layers. For instance, coordination polymers of iron(II) with 4,4'-bipyridine have shown stepwise decomposition, indicating the formation of stable intermediates.[5]
-
2,2'-Bipyridine: This isomer acts as a chelating ligand, forming a five-membered ring with the metal ion. While this chelation can enhance the stability of the immediate coordination sphere, the resulting polymer architecture may be less extended and potentially less thermally stable than those formed with 4,4'-bipyridine. However, incorporating 2,2'-bipyridine into polyamide chains has resulted in polymers with thermal degradation starting at around 350°C, demonstrating good thermal stability.[6]
Functionalizing the bipyridine linker can significantly alter the thermal properties of the polymer.
-
Electron-donating groups: These groups can increase the electron density on the nitrogen atoms, leading to stronger metal-ligand bonds and potentially higher thermal stability.
-
Electron-withdrawing groups: Conversely, these groups can weaken the metal-ligand bond, possibly reducing thermal stability.
-
Bulky substituents: Steric hindrance from bulky groups can affect the packing of polymer chains and the overall network structure, which can have a complex influence on thermal stability. For example, the introduction of alkoxy chains on a benzenedicarboxylate linker used in conjunction with 4,4'-bipyridine was found to influence the network topology of zinc-based MOFs.[7]
The following table summarizes representative thermal decomposition data for various bipyridine-based polymers.
| Bipyridine Linker | Metal Ion | Polymer Type | Decomposition Onset (Tonset) (°C) | Key Observations |
| 4,4'-Bipyridine | Nickel(II) | Coordination Polymer | ~400 | Forms nickel oxide at higher temperatures.[1] |
| 4,6-bis(4-aminophenyl)-2,2'-bipyridine | - | Polyamide | ~350 | Shows good crystallinity.[6] |
| 2,2'-Bipyridyl Derivatives | Various | Metal-Organic Framework | ~310 - 325 | Degradation follows the removal of guest solvent molecules.[8] |
| [2,2'-Bipyridine]-5,5'-dicarbaldehyde | - | Polyaminal Network | - | The specific decomposition temperature is not detailed, but the material is intended for applications like CO2 capture.[3][4][9] |
| 4,4'-Bipyridine | Iron(II) | Coordination Polymer | - | Exhibits stepwise thermal decomposition with distinct color changes.[5] |
The Influence of the Metal Ion
The choice of the metal ion is another critical factor governing the thermal stability of bipyridine-based coordination polymers.[2][10] The strength of the metal-ligand bond, which is influenced by the metal's ionic radius, charge, and coordination geometry, directly impacts the temperature at which the polymer begins to decompose.[11]
-
General Trends: Generally, stronger metal-ligand bonds lead to higher thermal stability. For instance, the thermal stability of coordination polymers can be influenced by the choice of metal ions such as Co(II) and Ni(II).[12]
-
Coordination Environment: The coordination number and geometry of the metal ion can affect the overall packing and dimensionality of the polymer network, which in turn influences its thermal properties.[2]
Conclusion and Future Outlook
The thermal stability of polymers derived from bipyridine linkers is a complex interplay of several factors, including the isomer of the bipyridine used, the nature of any substituents, and the identity of the metal ion. A thorough understanding of these structure-property relationships is essential for the rational design of new materials with tailored thermal properties for specific applications. Future research will likely focus on the development of novel bipyridine linkers with enhanced thermal stability and the exploration of their use in demanding applications such as high-temperature catalysis and thermally stable drug delivery systems. The use of computational modeling to predict the thermal behavior of these polymers will also be a valuable tool in accelerating the discovery of new and improved materials.
References
- 1. Synthesis and Thermal Properties of Nickel B-diketonate Polymers – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Coordination polymer changing its magnetic properties and colour by thermal decomposition: synthesis, structure and properties of new thiocyanato iron(ii) coordination polymers based on 4,4′-bipyridine as ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker [mdpi.com]
A Comparative Guide to the Electrochemical Characterization of Metal Complexes with Substituted Bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The Significance of Bipyridine Metal Complexes in Research
Metal complexes containing 2,2'-bipyridine (bpy) and its derivatives are mainstays in inorganic chemistry. Their utility stems from a unique combination of properties:
-
Rich Redox Behavior: These complexes often exhibit multiple, stable oxidation states, making them ideal for studying and applying electron transfer processes.[1]
-
Photophysical Properties: Many bipyridine complexes, particularly those of ruthenium(II), possess fascinating photoluminescent and photochemical characteristics, which are central to applications in solar energy conversion and photoredox catalysis.[1][2]
-
Tunability: The true power of these complexes lies in their "tunability." By chemically modifying the bipyridine ligands with various substituent groups, one can systematically alter their electronic properties. This allows for the fine-tuning of redox potentials to meet the specific demands of a given application.[2]
Cyclic voltammetry (CV) stands out as the premier technique for probing the redox landscape of these molecules. It provides a rapid and informative window into their oxidation and reduction potentials, the stability of different electronic states, and the kinetics of electron transfer.[2][3]
The Electrochemical Landscape: Metal- vs. Ligand-Centered Events
A typical cyclic voltammogram of a metal bipyridine complex reveals a series of redox events. Understanding the origin of these events is crucial for a complete electrochemical characterization.
-
Metal-Centered Oxidation: At positive potentials, an oxidative wave is typically observed, corresponding to the oxidation of the metal center (e.g., Ru(II) to Ru(III) or Fe(II) to Fe(III)).[2][4] This process provides insight into the energy of the complex's Highest Occupied Molecular Orbital (HOMO), which is often localized on the metal.[3][5]
-
Ligand-Centered Reductions: At negative potentials, a series of reductive waves usually appear. These correspond to the sequential addition of electrons to the π* orbitals of the bipyridine ligands.[2] These events are indicative of the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the complex.[3][5] The bipyridine ligand's ability to accept and stabilize electrons is a key feature of its "redox non-innocence".[6][7]
The diagram below illustrates the general workflow for acquiring and interpreting cyclic voltammetry data for these complexes.
Caption: Workflow for Cyclic Voltammetry of Metal Bipyridine Complexes.
The Power of Substitution: Tuning Redox Potentials
The core principle underpinning the rational design of these complexes is the predictable influence of substituents on the bipyridine ligands. By adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), one can systematically shift the redox potentials.
-
Electron-Donating Groups (EDGs): Groups like alkyls (-CH₃) or methoxy (-OCH₃) increase the electron density on the bipyridine ligand and, by extension, the metal center. This makes the complex easier to oxidize (the metal-centered oxidation potential shifts to less positive values) and harder to reduce (the ligand-centered reduction potentials shift to more negative values).[8][9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or carboxylic acid (-COOH) decrease the electron density on the bipyridine ligand.[4] This pulls electron density away from the metal, making the complex harder to oxidize (more positive oxidation potential) and easier to reduce (less negative reduction potentials).[8][10]
This relationship is a direct consequence of the stabilization or destabilization of the frontier molecular orbitals (HOMO and LUMO) involved in the redox processes.[10]
The following diagram illustrates this fundamental relationship.
Caption: Effect of Substituents on Redox Potentials.
Comparative Electrochemical Data
The following tables summarize experimental data for various ruthenium(II) and iron(II) bipyridine complexes, illustrating the principles discussed above. Potentials are typically reported versus a standard reference electrode, such as Ag/AgCl or the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.
Table 1: Comparison of Ru(II) Complexes with Substituted Bipyridine Ligands
| Complex | Redox Couple | E₁/₂ (V vs. ref) | Solvent/Electrolyte | Key Observation |
| [Ru(bpy)₃]²⁺ | Ru(III/II) | ~ +1.26 | CH₃CN / TBAPF₆ | Benchmark complex with unsubstituted ligands. |
| [Ru(4,4'-dcbpy)₃]²⁻ (dcbpy = dicarboxy-bpy) | Ru(III/II) | ~ +1.62 | DMSO | EWG (-COOH) makes the complex significantly harder to oxidize compared to the unsubstituted analogue.[4] |
| [Ru(bpy)₂(phen-p-NO₂BT)]²⁺ | Ru(III/II) | Higher E_ox | MeCN | The electron-withdrawing NO₂ group leads to a higher oxidation potential.[10] |
| [Ru(bpy)₂(phen-p-OCH₃BT)]²⁺ | Ru(III/II) | Lower E_ox | MeCN | The electron-donating OCH₃ group results in a lower oxidation potential.[10] |
| [Ru(S-Sbpy)(bpy)₂]²⁺ (S-S functionalized bpy) | Ligand Red. | ~ -1.1 | CH₃CN | Functionalization can introduce new, ligand-based redox events at moderate potentials.[11] |
Table 2: Comparison of Fe(II) Complexes with Substituted Bipyridine Ligands
| Complex | Redox Couple | E₁/₂ (V vs. ref) | Solvent/Electrolyte | Key Observation |
| [Fe(bpy)₃]²⁺ | Fe(III/II) | ~ +1.05 | CH₃CN | Standard iron bipyridine complex. |
| [Fe(BDI)]²⁺ (BDI = bipyridine-diimine) | Fe(III/II) | ~ +0.80 | CH₃CN / TBAPF₆ | Demonstrates a rich series of ligand-based reductions, highlighting the redox-active nature of the ligand.[6][7] |
| Substituted [Fe(bpy)₃]²⁺ series | Fe(III/II) | Varies widely | Not Specified | Redox potentials span a wide range (over 2 V) based on substituents, showing high tunability.[12][13] |
Standardized Experimental Protocol: Cyclic Voltammetry
Reproducible and comparable data depend on a standardized protocol. The following is a generalized, yet robust, procedure for the cyclic voltammetry of metal bipyridine complexes.
A. Materials and Reagents
-
Metal Complex: 1-5 mM solution in the chosen solvent.
-
Solvent: Acetonitrile (CH₃CN) is a common choice due to its wide potential window and ability to dissolve many complexes and electrolytes.[2] Dimethylformamide (DMF) or Dichloromethane (DCM) can also be used. The solvent must be high purity (HPLC or anhydrous grade) and deoxygenated prior to use.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt (e.g., TBAPF₄) is used to ensure sufficient conductivity of the solution.
-
Reference Standard (Optional but Recommended): Ferrocene (Fc) is often used as an internal standard. The Fc⁺/Fc redox couple provides a stable reference point (0.0 V) against which other potentials can be accurately reported.[3]
B. Instrumentation
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry scans.
-
Electrochemical Cell: A standard three-electrode cell.[3]
-
Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode surface must be polished before each experiment (e.g., with alumina slurry) to ensure a clean and reproducible surface.[3]
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or silver/silver ion (Ag/Ag⁺) electrode.
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.[3]
C. Experimental Procedure
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the experimental solvent, and dry completely.
-
Cell Assembly: Assemble the three electrodes in the electrochemical cell.
-
Deoxygenation: Add the solution of the metal complex and supporting electrolyte to the cell. Bubble an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[3]
-
Background Scan: Run a cyclic voltammogram of the solvent and supporting electrolyte alone to determine the potential window and identify any impurity peaks.[3]
-
Data Acquisition:
-
Set the initial potential and the scan limits. A wide scan (e.g., +1.6 V to -2.0 V) is often performed first to identify all redox events.[3]
-
Set the scan rate, typically starting at 100 mV/s.
-
Initiate the scan, recording the resulting current as a function of the applied potential.
-
Perform scans at various rates (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer processes.[3]
-
-
Data Analysis:
-
From the voltammogram, determine the anodic (Eₚₐ) and cathodic (Eₚ𝒸) peak potentials.
-
Calculate the half-wave potential (E₁/₂) as (Eₚₐ + Eₚ𝒸)/2. This value approximates the formal reduction potential of the redox couple.[2]
-
Calculate the peak separation (ΔEₚ = |Eₚₐ - Eₚ𝒸|). For a reversible one-electron process, ΔEₚ is theoretically 59 mV at 25 °C. Larger values can indicate quasi-reversible or irreversible electron transfer.[2]
-
Conclusion: A Platform for Rational Design
The electrochemical characterization of metal complexes with substituted bipyridine ligands is a powerful approach for understanding and manipulating their electronic properties. As demonstrated, cyclic voltammetry provides a direct measure of how substituent modifications on the bipyridine framework translate into predictable shifts in redox potentials. This direct structure-property relationship empowers researchers in diverse fields to rationally design and synthesize novel complexes with tailored electrochemical behaviors for specific, targeted applications.
References
- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 4. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. odinity.com [odinity.com]
- 6. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 9. Interrogation of 2,2’-Bipyrimidines as Low Potential Two Electron Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Electron-Withdrawing and Electron-Donating Groups on Bis(Bipyridine) Ruthenium(II) Complexes of N,N’-Chelate Ligands: Experimental and Computational Studies - TAR UMT Institutional Repository [eprints.tarc.edu.my]
- 11. Electrochemical and Photophysical Properties of Ruthenium(II) Complexes Equipped with Sulfurated Bipyridine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuning the Redox Potentials and Ligand Field Strength of Fe(II) Polypyridines: The Dual π-Donor and π-Acceptor Character of Bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5,5'-Bis(bromomethyl)-2,2'-bipyridine
This guide provides essential safety and logistical information for the proper handling and disposal of 5,5'-Bis(bromomethyl)-2,2'-bipyridine (CAS No: 92642-09-6). As a brominated heterocyclic compound, it serves as a versatile building block in coordination chemistry and pharmaceutical synthesis but requires specialized disposal procedures due to its hazardous nature.[1] Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Hazard Identification and Immediate Safety
This compound is classified as a hazardous substance. Its primary risks include toxicity and corrosivity. Safety data sheets indicate it is harmful if swallowed or in contact with skin and can cause severe skin burns and serious eye damage.[2][3] Therefore, understanding its hazard profile is the first step in safe handling and disposal.
Immediate First Aid Measures In the event of exposure, immediate action is critical. The following steps are based on standard safety data sheet recommendations:
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4]
-
Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[4] Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and consult a doctor immediately.[4]
-
Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]
Mandatory Personal Protective Equipment (PPE) Due to the compound's hazardous properties, the following PPE must be worn at all times when handling the substance, including during disposal preparation.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and/or a face shield. | Protects against dust, splashes, and direct contact that can cause severe eye damage.[6][7] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Prevents skin contact, as the compound is toxic and corrosive upon absorption.[5][8] |
| Body Protection | Full-length, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory | NIOSH-approved respirator. | Required when handling the powder outside of a chemical fume hood or if dusts are generated.[5] |
The Core Principle: Halogenated Waste Segregation
The most critical aspect of disposing of this compound is its classification as a halogenated organic compound .[9] This dictates that it must be segregated from all other waste streams.
Causality Behind Segregation: Halogenated compounds, particularly those containing bromine and chlorine, produce highly corrosive and toxic acid gases (like hydrogen bromide, HBr) when incinerated.[4] Standard hazardous waste incinerators for non-halogenated organics are not equipped with the specialized "flue gas scrubbing" systems required to neutralize these acidic byproducts.
A common and costly error in laboratory waste management is the mixing of halogenated and non-halogenated waste streams.[10] Contaminating a large container of non-halogenated waste with even a small amount of a brominated compound can force the reclassification of the entire container, dramatically increasing disposal costs.[10][11]
Step-by-Step Disposal Protocol
Disposal must be conducted in strict accordance with institutional policies and national regulations such as those from the Environmental Protection Agency (EPA).[12][13]
Step 1: Waste Characterization
-
Any unused this compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), or spill cleanup materials must be treated as hazardous waste.
-
Specifically, it is a halogenated organic solid waste .
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[14]
-
The container must be clearly labeled before the first item of waste is added.[14]
-
The label must include the words "Hazardous Waste " and a list of all chemical constituents, including "this compound".[10][13] Do not use abbreviations or chemical formulas.[14]
-
Applicable hazard pictograms (e.g., toxic, corrosive) should also be present on the label.[13]
Step 3: Waste Accumulation in the Laboratory
-
Store the designated halogenated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13]
-
The container must be kept closed at all times except when waste is being actively added.[10][14] This prevents the release of vapors and protects against spills.
-
Store the container in secondary containment to mitigate any potential leaks.[10]
-
Do not mix incompatible waste types. Specifically, keep this waste stream separate from acids, bases, and non-halogenated organic waste.[9][10]
Step 4: Arranging for Final Disposal
-
Once the container is nearly full (e.g., ¾ full) or has been in the lab for the maximum allowed time (e.g., 12 months for academic labs under Subpart K), arrange for its removal.[10][12]
-
Contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management personnel to schedule a pickup.[8]
-
The ultimate disposal method will likely be controlled incineration at a licensed chemical destruction plant capable of handling halogenated waste.[4][9] Do not attempt to dispose of this chemical through any other means, such as discharge to a sewer system.[4]
Emergency Spill Procedures
In the event of a small spill in a controlled laboratory environment:
-
Ensure Safety: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[4]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[2][4]
-
Cleanup: Use an inert absorbent material to collect the spilled solid.[2][10]
-
Collection: Carefully sweep or vacuum the material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal as halogenated hazardous waste.[2][4]
-
Decontamination: Clean the affected area thoroughly.
-
Disposal: Dispose of all cleanup materials and contaminated PPE in the designated halogenated waste container.[10]
Regulatory Framework
In the United States, the management of hazardous waste, including laboratory chemicals, is governed by the EPA under the Resource Conservation and Recovery Act (RCRA). Academic and research institutions may operate under specific regulations, such as Subpart K of 40 CFR part 262, which provides an alternative set of requirements better suited to the laboratory environment.[12][15] It is imperative that all personnel adhere to their institution's Laboratory Management Plan, which is designed to comply with these federal and state regulations.[12]
Summary and Quick Reference
The table below summarizes the critical information for handling and disposing of this compound.
| Parameter | Information | Source |
| CAS Number | 92642-09-6 | [16] |
| Molecular Formula | C12H10Br2N2 | [16] |
| Physical State | Solid | [16] |
| Primary Hazards | Toxic (swallowing/skin contact), Corrosive (skin/eyes) | [2][5] |
| Waste Classification | Halogenated Organic Hazardous Waste | [8][9] |
| Disposal "Do's" | Segregate in a dedicated "Halogenated Waste" container. Keep container closed. Label clearly with full chemical names. Work in a fume hood and wear appropriate PPE. | [8][10][14] |
| Disposal "Don'ts" | Do NOT mix with non-halogenated waste. Do NOT dispose of down the drain. Do NOT overfill waste containers. | [4][8][10] |
| Final Disposal Method | Controlled incineration in a licensed facility with flue gas scrubbing. | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for hazardous waste disposal.
References
- 1. nbinno.com [nbinno.com]
- 2. aksci.com [aksci.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. geneseo.edu [geneseo.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. epa.gov [epa.gov]
- 13. medlabmag.com [medlabmag.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. This compound | CAS#:92642-09-6 | Chemsrc [chemsrc.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5,5'-Bis(bromomethyl)-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to your essential guide for the safe handling and disposal of 5,5'-Bis(bromomethyl)-2,2'-bipyridine. As a potent alkylating agent and a crucial building block in supramolecular chemistry and ligand synthesis, this compound demands a thorough understanding of its properties to ensure a safe and productive research environment. This document provides in-depth, field-proven insights and procedural guidance to mitigate risks and streamline your workflow.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] The bromomethyl groups are reactive, making the compound a potent alkylating agent. This reactivity is the source of its utility in synthesis but also the root of its hazard, as it can react with biological macromolecules.
Core Hazards:
-
Acute Toxicity: Harmful if ingested or absorbed through the skin.[1]
-
Corrosivity: Causes severe burns to the skin and serious eye damage.[1]
-
Irritation: May cause respiratory irritation.[2]
Understanding these hazards is the first step in a robust safety protocol. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1] Therefore, all handling procedures must be designed to prevent these exposures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with this compound. The goal is to create a complete barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves, double-gloved. | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling highly hazardous substances.[3][4] |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles, preventing severe eye damage.[1][5] |
| Lab Coat | Chemical-resistant, long-sleeved lab coat. | Protects the skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[7][8] |
Important Note: Always inspect your PPE for any signs of damage before use. Contaminated disposable PPE should never be reused.[4][7]
Operational Plan: From Receipt to Reaction
A systematic approach to handling ensures safety at every stage of your experiment.
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] The container should be tightly closed.[1][6] Keep it in a designated, locked storage area accessible only to authorized personnel.[9]
Weighing and Transfer
This is a critical step where the risk of exposure is high.
-
Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood. Ensure all necessary PPE is donned correctly.
-
Weighing: If possible, weigh the compound directly in the reaction vessel. If this is not feasible, use a disposable weighing boat.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Cleaning: After transfer, decontaminate the spatula and weighing area.
In-Reaction Handling
-
Closed System: Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.
-
Ventilation: All work must be performed in a well-ventilated area, ideally a chemical fume hood.[1]
Emergency Procedures: Be Prepared
Accidents can happen. A clear and practiced emergency plan is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical final step to protect both people and the environment.
-
Waste Chemical: Dispose of this compound and any reaction byproducts as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not dispose of it down the drain.
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any contaminated lab supplies (weighing boats, paper towels) must be collected in a designated, sealed hazardous waste container.[10]
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[6]
Workflow for Safe Handling of this compound
Caption: A streamlined workflow for the safe handling of this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, paving the way for new discoveries while prioritizing the well-being of yourself and your colleagues.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. england.nhs.uk [england.nhs.uk]
- 4. pogo.ca [pogo.ca]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. gerpac.eu [gerpac.eu]
- 9. geneseo.edu [geneseo.edu]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
